S1PR1 modulator 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-methyl-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-propylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-5-12-24-23-25(19-9-7-6-8-15(19)2)22(27)21(29-23)14-18-10-11-20(16(3)13-18)28-17(4)26/h6-11,13-14H,5,12H2,1-4H3/b21-14-,24-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNIDEPMBGHFQK-AWAAXKIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)C)/S1)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of S1PR1 Functional Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis. The therapeutic efficacy of S1PR1 modulators lies in their unique mechanism of "functional antagonism." This guide provides a comprehensive technical overview of the molecular mechanisms underpinning S1PR1 functional antagonism, detailing the signaling pathways, receptor trafficking, and the subsequent immunological consequences. Quantitative data on the binding and functional parameters of key S1PR1 modulators are presented for comparative analysis. Furthermore, detailed protocols for essential experimental assays are provided to facilitate research and development in this area.
The Core Mechanism: Functional Antagonism
The central mechanism of action of S1PR1 functional antagonists is not classical receptor blockade but rather a process of sustained receptor internalization and degradation. This ultimately renders the target cells, primarily lymphocytes, unresponsive to the endogenous ligand, sphingosine-1-phosphate (S1P).
The S1P concentration is naturally high in the blood and lymph, creating a chemotactic gradient that governs the egress of lymphocytes from secondary lymphoid organs.[1] S1PR1 on the surface of lymphocytes senses this gradient, prompting their exit and circulation throughout the body.[2]
S1PR1 functional antagonists, such as fingolimod (the first-in-class drug), siponimod, ozanimod, and ponesimod, are agonists upon initial binding to S1PR1.[3][4] This initial agonism, however, triggers a robust cellular response that leads to the receptor's downregulation. The key steps are as follows:
-
Binding and Initial Agonism: The functional antagonist binds to the S1PR1, initially activating downstream signaling pathways.
-
Receptor Phosphorylation: This activation leads to the phosphorylation of the C-terminal tail of S1PR1 by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestins, which bind to the receptor.
-
Internalization: The S1PR1-β-arrestin complex is targeted for internalization via clathrin-mediated endocytosis.[3]
-
Degradation: Unlike the transient internalization of the native ligand S1P, which often leads to receptor recycling, functional antagonists promote the trafficking of the internalized receptor to the lysosome for degradation. This leads to a profound and sustained loss of S1PR1 from the cell surface.
By depleting S1PR1 from the lymphocyte surface, these cells can no longer sense the S1P gradient and are consequently sequestered within the lymph nodes.[4] This sequestration of lymphocytes, particularly autoreactive T and B cells, prevents their infiltration into the central nervous system (CNS) and other sites of inflammation, thereby mitigating the autoimmune response.
S1PR1 Signaling Pathways
S1PR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5] Activation of S1PR1 initiates several downstream signaling cascades that are crucial for lymphocyte trafficking, endothelial barrier function, and cell survival. Functional antagonism disrupts these pathways.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding S1PR1 Expression in Central Nervous System Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sphingosine-1-phosphate receptor 1 (S1PR1) expression within the central nervous system (CNS). S1PR1, a G protein-coupled receptor, plays a pivotal role in regulating crucial physiological and pathological processes in the brain and spinal cord, making it a significant target for therapeutic development. This document details S1PR1 expression across various CNS cell types, outlines the associated signaling pathways, and provides established experimental protocols for its study.
S1PR1 Expression in CNS Cell Populations
S1PR1 is ubiquitously expressed in the CNS, with varying expression levels across different cell types. Its presence on neurons, astrocytes, oligodendrocytes, microglia, and endothelial cells underscores its multifaceted role in CNS function.[1][2][3]
Quantitative Overview of S1PR1 Expression
The following table summarizes the relative expression levels of S1PR1 in major CNS cell types, compiled from autoradiography and immunohistochemistry data. It is important to note that expression levels can be dynamically regulated in response to developmental cues, physiological stimuli, and pathological conditions.
| Cell Type | Relative S1PR1 Expression Level | Key Functions Modulated by S1PR1 | Supporting Evidence |
| Astrocytes | High | Proliferation, migration, synaptogenesis, regulation of neuropathic pain, neuroinflammation.[1][4] | Immunohistochemistry shows strong S1PR1 expression in astrocytic processes.[4] Astrocyte-specific S1PR1 knockout mice exhibit altered astrocyte morphology and synaptic connectivity.[4] |
| Neurons | Moderate | Neuronal survival, neurite growth, synaptic transmission, migration of neuronal progenitor cells.[1] | S1PR1 mRNA and protein have been detected in various neuronal populations.[1] |
| Oligodendrocytes & Precursors | Moderate to High | Survival, differentiation, migration, and myelination.[3] | S1PR1 is expressed on both oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes. |
| Microglia | Low to Moderate (inducible) | Activation, inflammatory responses, proliferation.[1] | S1PR1 expression is upregulated in microglia upon activation. |
| Endothelial Cells | High | Regulation of blood-brain barrier integrity, angiogenesis. | S1PR1 is highly expressed in brain microvascular endothelial cells. |
Note: Relative expression levels are generalized from multiple studies and can vary based on the specific brain region, developmental stage, and experimental methodology.
S1PR1 Signaling Pathway in the CNS
S1PR1 is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[5] Ligand binding by sphingosine-1-phosphate (S1P) initiates a cascade of intracellular signaling events that influence a wide array of cellular functions.
Canonical S1PR1 Signaling Cascade
The binding of S1P to S1PR1 triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of the PI3K-Akt pathway is a prominent downstream effect of S1PR1 signaling, promoting cell survival and proliferation. Additionally, S1PR1 activation can influence the Ras-ERK and Rac signaling pathways, which are involved in cell migration and cytoskeletal rearrangements.[6][7]
Experimental Protocols for S1PR1 Analysis
Accurate assessment of S1PR1 expression requires robust and well-validated experimental protocols. This section details common methodologies for the qualitative and quantitative analysis of S1PR1 at the protein and mRNA levels.
Immunohistochemistry (IHC) for S1PR1 Protein Detection
IHC is a powerful technique for visualizing the spatial distribution of S1PR1 protein in tissue sections.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or vibrating microtome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-S1PR1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Protocol:
-
Tissue Preparation:
-
Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 20-40 µm thick sections using a cryostat.
-
-
Staining:
-
Wash sections three times in PBS for 5 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-S1PR1 antibody diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorophore-conjugated secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Counterstain with DAPI for 10 minutes.
-
Wash sections twice in PBS.
-
-
Mounting and Imaging:
-
Mount sections onto glass slides and coverslip with mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
In Situ Hybridization (ISH) for S1PR1 mRNA Detection
ISH allows for the localization of S1PR1 mRNA within specific cells in a tissue context.
Materials:
-
DEPC-treated water and solutions
-
4% PFA in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
OCT compound
-
Cryostat
-
Proteinase K
-
Triethanolamine
-
Acetic anhydride
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled S1PR1 antisense RNA probe
-
Post-hybridization wash buffers (SSC solutions)
-
Blocking solution (e.g., 10% heat-inactivated sheep serum in MABT)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
Protocol:
-
Probe Synthesis:
-
Synthesize a DIG-labeled antisense RNA probe for S1PR1 using an in vitro transcription kit.
-
-
Tissue Preparation:
-
Prepare frozen tissue sections as described for IHC, ensuring all solutions and equipment are RNase-free.
-
-
Hybridization:
-
Treat sections with Proteinase K to improve probe penetration.
-
Acetylate sections with acetic anhydride in triethanolamine to reduce non-specific binding.
-
Pre-hybridize sections in hybridization buffer for 2 hours at 65°C.
-
Hybridize sections with the DIG-labeled S1PR1 probe in hybridization buffer overnight at 65°C.
-
-
Washing and Detection:
-
Perform stringent post-hybridization washes with SSC buffers at 65°C to remove unbound probe.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate sections with an anti-DIG-AP antibody overnight at 4°C.
-
Wash sections extensively.
-
Develop the colorimetric signal by incubating sections with NBT/BCIP substrate until the desired signal intensity is reached.
-
-
Mounting and Imaging:
-
Stop the reaction by washing in PBS.
-
Mount sections and visualize using a bright-field microscope.
-
Quantitative PCR (qPCR) for S1PR1 mRNA Quantification
qPCR is used to quantify the relative or absolute amount of S1PR1 mRNA in isolated cells or tissue homogenates.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for S1PR1 and a reference gene (e.g., GAPDH, Beta-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from CNS cells or tissue using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for S1PR1 or the reference gene, and cDNA template.
-
Run the qPCR reaction in a thermal cycler using an appropriate amplification program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for S1PR1 and the reference gene.
-
Calculate the relative expression of S1PR1 using the ΔΔCt method.
-
Western Blotting for S1PR1 Protein Quantification
Western blotting allows for the detection and quantification of S1PR1 protein in cell lysates or tissue homogenates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-S1PR1
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-S1PR1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating S1PR1 expression and function in the CNS.
This guide provides a foundational understanding of S1PR1 expression and analysis in the central nervous system. The provided protocols serve as a starting point and should be optimized for specific experimental conditions and research questions. The continued investigation of S1PR1 in the CNS holds significant promise for the development of novel therapeutics for a range of neurological disorders.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S1PR1 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Phosphorylation-Dependent Activation of S1PR1 Modulator Prodrugs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core mechanism, experimental evaluation, and pharmacological data related to sphingosine-1-phosphate receptor 1 (S1PR1) modulator prodrugs that require phosphorylation for their therapeutic activity.
Core Concept: The Prodrug to Active Drug Conversion
S1PR1 modulators are a class of drugs primarily used in the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] Several of these drugs are administered as prodrugs, meaning they are inactive in their initial form and require metabolic conversion in the body to become pharmacologically active.[2][4][5]
The pivotal activation step for these prodrugs is phosphorylation . This bioactivation is predominantly carried out by the enzyme sphingosine kinase 2 (SphK2) , and to a lesser extent by sphingosine kinase 1 (SphK1).[6][7] The original prodrug, for instance fingolimod (FTY720), is a structural analog of the endogenous lipid sphingosine.[7] Once ingested, it is phosphorylated by SphK2 to form its active metabolite, such as fingolimod-phosphate (FTY720-P).[4][6][7] This phosphorylated form is a structural analog of the natural S1PR1 ligand, sphingosine-1-phosphate (S1P).[7]
The active phosphate metabolite then acts as a potent agonist at S1P receptors, particularly S1PR1.[5][6] This initial agonism leads to the internalization and subsequent degradation of the S1PR1 on lymphocytes.[2][5] The loss of surface S1PR1 renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This "functional antagonism" effectively traps lymphocytes within the lymphoid organs, preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to autoimmune inflammation.[2][8][9]
Signaling Pathway and Activation Mechanism
The activation and subsequent action of these prodrugs can be visualized as a multi-step process, starting from the inactive prodrug and culminating in the therapeutic effect of lymphocyte sequestration.
Quantitative Pharmacological Data
The efficacy and potency of S1PR1 modulator prodrugs are determined by the binding affinity of their phosphorylated metabolites to the S1P receptors. The table below summarizes key quantitative data for prominent S1PR1 modulators. Note that the prodrug form has negligible affinity for the receptors until it is phosphorylated.
| Compound | Active Metabolite | Target Receptors | EC50 (nM) for S1PR1 | Key Characteristics |
| Fingolimod (FTY720) | Fingolimod-Phosphate | S1PR1, S1PR3, S1PR4, S1PR5[5][6][10] | ~0.3 - 3.0[6] | First-in-class, non-selective S1PR modulator. Requires phosphorylation by SphK2.[4][6][10] |
| Siponimod (BAF312) | Siponimod-Phosphate | S1PR1, S1PR5[1][3][9] | Not specified | Second-generation modulator with selectivity for S1PR1 and S1PR5, potentially reducing side effects associated with S1PR3.[8] |
| Ozanimod | Ozanimod | S1PR1, S1PR5[9][10] | Not specified | Does not require phosphorylation to be active.[10] Selective for S1PR1 and S1PR5.[9][10] |
| Ponesimod | Ponesimod | S1PR1[9] | Not specified | Selective for S1PR1. Does not require phosphorylation. Rapidly reversible effects.[11] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.
Experimental Protocols and Evaluation Workflow
The characterization of phosphorylation-dependent S1PR1 modulator prodrugs involves a series of in vitro and cell-based assays to confirm their mechanism of action, potency, and selectivity.
Experimental Workflow
A typical workflow for evaluating a novel prodrug candidate is outlined below. The process moves from confirming the basic biochemical activation to assessing its functional cellular consequences.
Detailed Methodologies
A. In Vitro Sphingosine Kinase Assay
-
Objective : To determine if the prodrug is a substrate for sphingosine kinase (typically SphK1 or SphK2) and to measure the kinetics of phosphorylation.
-
Protocol :
-
Reaction Mixture : Prepare a reaction buffer containing HEPES, MgCl2, DTT, and a protease inhibitor cocktail.[12]
-
Substrates : Add the S1PR1 modulator prodrug (e.g., fingolimod) and [γ-³²P]ATP to the reaction mixture.[12]
-
Enzyme : Initiate the reaction by adding recombinant human SphK1 or SphK2.[12]
-
Incubation : Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Quenching : Stop the reaction by adding an acidic solution (e.g., HCl).
-
Extraction : Extract the lipids, including the newly formed radiolabeled phosphate metabolite, using a chloroform/methanol/HCl solution.
-
Analysis : Separate the lipids using thin-layer chromatography (TLC) and quantify the amount of ³²P-labeled product using autoradiography or a phosphorimager.
-
B. Competitive Radioligand Binding Assay
-
Objective : To determine the binding affinity (Ki) of the phosphorylated metabolite for S1P receptors.
-
Protocol :
-
Membrane Preparation : Use cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1PR1).[12]
-
Assay Buffer : Prepare a binding buffer containing HEPES, MgCl₂, CaCl₂, and fatty acid-free BSA.[12]
-
Competition : Incubate the membranes with a fixed concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P) and varying concentrations of the unlabeled test compound (the active phosphate metabolite).[12]
-
Incubation : Allow the binding to reach equilibrium at room temperature.
-
Separation : Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis : Plot the data and calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
C. S1PR1 Receptor Internalization Assay
-
Objective : To visually and quantitatively measure the ability of the active metabolite to induce internalization of the S1PR1 receptor from the cell surface.
-
Protocol :
-
Cell Line : Use a stable cell line, such as U2OS or CHO cells, engineered to express human S1PR1 fused to a fluorescent protein (e.g., EGFP).[13]
-
Cell Plating : Seed the cells into 96-well plates 18-24 hours before the assay.[13]
-
Compound Treatment : Treat the cells with various concentrations of the active phosphate metabolite or the prodrug (to assess intracellular phosphorylation and subsequent activity). S1P is used as a positive control.[13]
-
Incubation : Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for receptor internalization.[13]
-
Fixation and Staining : Fix the cells with a fixing solution and, if necessary, stain the nuclei with a fluorescent dye like Hoechst.
-
Imaging : Acquire images using a high-content imaging system.
-
Analysis : Quantify the translocation of the S1PR1-EGFP signal from the plasma membrane to intracellular vesicles (endosomes). Calculate EC50 values for internalization.[13] This process is a key component of the drug's "functional antagonism."[5][14]
-
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siponimod - Wikipedia [en.wikipedia.org]
- 4. the-sphingosine-1-phosphate-receptor-modulator-fingolimod-as-a-therapeutic-agent-recent-findings-and-new-perspectives - Ask this paper | Bohrium [bohrium.com]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scripps.edu [scripps.edu]
- 8. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S1PR1 in Preclinical Models of Autoimmune Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biology of Sphingosine-1-Phosphate Receptor 1 (S1PR1) and its modulation in preclinical models of autoimmune disorders. It is designed to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting this pathway. This document outlines the critical role of S1PR1 in immune cell trafficking and its validation as a therapeutic target in key animal models of diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Introduction to S1PR1 Biology
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[1][2] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] S1PR1 is predominantly expressed on lymphocytes and plays a pivotal role in regulating their egress from secondary lymphoid organs, such as lymph nodes and the spleen.[1][3][4] This process is crucial for immune surveillance and the mounting of an adaptive immune response.
The trafficking of lymphocytes is governed by an S1P gradient, with low concentrations in the lymphoid tissues and high concentrations in the blood and lymph.[4] Lymphocytes expressing S1PR1 are able to sense this gradient and migrate out of the lymphoid organs into circulation.[4] In the context of autoimmune diseases, autoreactive lymphocytes migrate to target tissues and initiate an inflammatory cascade, leading to tissue damage.[5]
S1PR1 modulators, such as fingolimod, ozanimod, and siponimod, act as functional antagonists.[1][3] Upon binding to S1PR1, they induce receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient.[5] This effectively traps the lymphocytes within the lymphoid organs, preventing their entry into the circulation and subsequent infiltration into sites of inflammation, thereby ameliorating the autoimmune pathology.[6]
Beyond lymphocyte trafficking, S1PR1 signaling also influences the differentiation of T helper cells, restraining the development of regulatory T cells (Tregs) while promoting the differentiation of pro-inflammatory T helper 17 (Th17) cells.[7] Consequently, functional antagonism of S1PR1 can shift the balance towards an anti-inflammatory state by increasing Treg and decreasing Th17 cell differentiation.[7]
S1PR1 Signaling Pathway
The binding of S1P to S1PR1, which is primarily coupled to the Gαi/o protein, initiates a cascade of downstream signaling events. This leads to the activation of several key pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which promotes cell survival, and the Ras-ERK pathway, which is involved in cell proliferation and differentiation. Additionally, S1PR1 signaling activates the small GTPase Rac, leading to cytoskeletal rearrangements and cell migration.
Preclinical Models of Autoimmune Disorders
The efficacy of S1PR1 modulators has been extensively evaluated in various preclinical models of autoimmune diseases. These models are crucial for understanding the mechanism of action and for predicting the therapeutic potential of novel compounds.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS). The model is characterized by paralysis, CNS inflammation, and demyelination, which are mediated by myelin-specific T cells.
| S1PR1 Modulator | Animal Model | Dosage | Route | Key Findings | Reference |
| Fingolimod (FTY720) | C57BL/6 mice (MOG35-55 EAE) | 0.3 mg/kg | Oral | Significantly inhibited EAE development and prevented infiltration of Th1 and Th17 cells into the CNS.[8] | [8] |
| Fingolimod (FTY720) | C57BL/6 mice (MOG35-55 EAE) | 0.3 mg/kg | Oral | Prophylactic treatment reduced total clinical score by ~59%. Therapeutic treatment reduced total clinical score by ~60%.[9] | [9] |
| Ozanimod | C57BL/6 mice (MOG35-55 EAE) | 0.6 mg/kg | Oral | Reduced clinical severity, decreased autoreactive CD4+ and CD8+ T cells, and inhibited lymphocyte infiltration into the spinal cord.[10][11] | [10][11] |
| Siponimod (BAF312) | SJL/J mice (PLP-primed Th17 transfer EAE) | Not specified | Not specified | Ameliorated clinical EAE and diminished subpial pathology.[12] | [12] |
Collagen-Induced Arthritis (CIA)
CIA is a widely used animal model for rheumatoid arthritis (RA), a systemic autoimmune disease characterized by chronic inflammation of the joints.[13] The model is induced by immunization with type II collagen, which leads to the development of polyarticular arthritis with features resembling human RA.[13]
| S1PR1 Modulator | Animal Model | Dosage | Route | Key Findings | Reference |
| Fingolimod (FTY720) | DBA/1 mice (CIA) | Not specified | Not specified | Suppressed arthritis development in adjuvant-induced and β-glucan laminarin-induced arthritis models.[14] | [14] |
| JTE-013 (S1PR2 antagonist) | DBA-1J mice (CIA) | Not specified | Not specified | Reduced arthritis scores, foot swelling, and pro-inflammatory cytokine expression.[14] | [14] |
Inflammatory Bowel Disease (IBD) Models
Preclinical models of IBD, such as colitis induced by dextran sodium sulfate (DSS) or the adoptive transfer of naive T cells, are used to study the pathogenesis of ulcerative colitis and Crohn's disease.[15][16] These models exhibit key features of human IBD, including weight loss, diarrhea, and colonic inflammation.[15][16]
| S1PR1 Modulator | Animal Model | Dosage | Route | Key Findings | Reference |
| Ozanimod | Mice (TNBS and CD4+CD45RBhigh T cell transfer colitis) | Not specified | Oral | Demonstrated efficacy in reducing colitis symptoms.[17][18] | [17][18] |
| Fingolimod (FTY720) | Mice (DSS colitis) | Not specified | Not specified | Prevented inflammatory progression and tumor formation in colitis-associated cancer models.[19] | [19] |
| KRP-203 | Mice (IL-10 KO, DSS, TNBS, oxazolone, adoptive transfer colitis) | Not specified | Not specified | Showed promising results in various colitis models.[20] | [20] |
Detailed Experimental Protocols
Induction of EAE in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Dissolve Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at 4 mg/mL.
-
Create a water-in-oil emulsion by mixing the MOG35-55 solution and CFA using two glass syringes connected by a Luer lock. Emulsify until a drop of the mixture holds its shape when placed in water.
-
-
Immunization (Day 0):
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank of each mouse (total volume 200 µL).
-
Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Booster (Day 2):
-
Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.
-
-
Clinical Scoring:
-
Monitor mice daily from day 7 post-immunization for clinical signs of EAE using a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Induction of CIA in DBA/1 Mice
-
Collagen Solution Preparation:
-
Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
-
Primary Immunization (Day 0):
-
Emulsify the type II collagen solution with an equal volume of CFA (containing 1 mg/mL M. tuberculosis).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify the type II collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Visually score the paws for signs of arthritis starting from day 21, three times a week, using a scale of 0-4 for each paw:
-
0: No evidence of erythema or swelling
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Induction of DSS Colitis
-
DSS Administration:
-
Prepare a 2-5% (w/v) solution of Dextran Sodium Sulfate (DSS; molecular weight 36,000-50,000 Da) in autoclaved drinking water. The concentration may need to be optimized depending on the mouse strain and facility.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
-
Disease Activity Index (DAI) Monitoring:
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the DAI as the sum of the scores for these three parameters (each scored 0-4).
-
-
Histological Analysis:
-
At the end of the study, collect the colon and fix in 10% neutral buffered formalin.
-
Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and mucosal damage.
-
Flow Cytometry for Lymphocyte Immunophenotyping
-
Single-Cell Suspension Preparation:
-
Harvest spleen and lymph nodes and place them in ice-cold PBS.
-
Mechanically dissociate the tissues using the plunger of a syringe or by passing through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD62L, CCR7) for 30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different lymphocyte populations.
-
Histological Analysis
-
Tissue Processing:
-
Fix tissues (spinal cord, joints, colon) in 10% neutral buffered formalin.
-
Decalcify joints in a suitable decalcifying solution.
-
Process tissues and embed in paraffin.
-
-
Staining:
-
H&E Staining: For general morphology and assessment of inflammation.
-
Luxol Fast Blue (LFB) Staining: For visualization of myelin in spinal cord sections to assess demyelination.
-
Safranin O Staining: For visualization of proteoglycans in cartilage to assess joint damage in CIA.
-
-
Scoring:
-
Score stained sections in a blinded manner using established scoring systems for inflammation, demyelination, and tissue damage.
-
Conclusion
S1PR1 has emerged as a clinically validated and highly promising target for the treatment of a range of autoimmune disorders. Preclinical animal models have been instrumental in elucidating the mechanism of action of S1PR1 modulators and in demonstrating their therapeutic efficacy. The data generated from EAE, CIA, and IBD models provide a strong rationale for the continued development of novel and more selective S1PR1 modulators. This technical guide provides a foundational understanding of S1PR1 biology and detailed methodologies for its investigation in relevant preclinical settings, aiming to facilitate further research and drug development in this field.
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 3. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 5. socmucimm.org [socmucimm.org]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 13. researchgate.net [researchgate.net]
- 14. jpp.krakow.pl [jpp.krakow.pl]
- 15. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adoptive T Cell Transfer Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yeasenbio.com [yeasenbio.com]
- 20. researchgate.net [researchgate.net]
The Role of Sphingosine-1-Phosphate Receptor 1 (S1PR1) in Remyelination and Neuroprotection: A Technical Guide
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in regulating a multitude of cellular processes. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[1][2][3] These receptors are widely expressed throughout the body, including within the central nervous system (CNS), where they are found on neurons, astrocytes, microglia, and oligodendrocytes.[4] Among these, S1PR1 has garnered significant attention as a therapeutic target, particularly for immune-mediated demyelinating diseases like multiple sclerosis (MS).[2][5][6]
The primary, well-established mechanism of action for approved S1PR1 modulators in MS is the sequestration of lymphocytes in lymph nodes, which prevents their infiltration into the CNS.[6][7][8][9][10] However, a growing body of preclinical evidence reveals that S1PR1 also has direct roles within the CNS that are independent of its effects on peripheral immune cells.[2][6][11] These central effects contribute to neuroprotection and the promotion of remyelination, the process of generating new myelin sheaths around demyelinated axons. This guide provides an in-depth technical overview of the signaling pathways, experimental evidence, and methodologies that underpin the role of S1PR1 in these critical CNS repair and preservation processes.
S1PR1 Signaling Pathways in the CNS
S1PR1 is predominantly coupled to the inhibitory G-protein, Gαi/o.[6][12] Upon binding of its endogenous ligand, S1P, or a synthetic agonist, S1PR1 initiates a conformational change that triggers downstream signaling cascades pivotal for cell survival, differentiation, and migration.
Key Downstream Cascades:
-
PI3K/Akt Pathway: Activation of Gαi leads to the stimulation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (Protein Kinase B). This pathway is a central regulator of cell survival and proliferation. In the context of the oligodendrocyte lineage, Akt signaling is known to promote the survival of oligodendrocyte precursor cells (OPCs) and their differentiation into myelinating oligodendrocytes.[13][14]
-
Ras/MEK/ERK Pathway: The Gβγ subunits released from Gαi can activate the Ras-MAPK (mitogen-activated protein kinase) pathway, leading to the phosphorylation of ERK1/2 (extracellular signal-regulated kinases). The ERK1/2 pathway is instrumental in regulating the maturation of OPCs into a pre-myelinating stage.[12][14][15]
-
Rac/Rho GTPase Pathway: S1PR1 signaling also influences the actin cytoskeleton through the activation of small G proteins like Rac1.[13][16] Rac1 activation is associated with process extension and migration, which are essential for OPCs to locate and engage with demyelinated axons. This is in contrast to S1PR2 and S1PR5, which can couple to Gα12/13 to activate the RhoA pathway, leading to process retraction and inhibition of migration.[13][14][15]
The following diagram illustrates the primary S1PR1 signaling cascade in CNS cells.
The Role of S1PR1 in Remyelination
Successful remyelination depends on the coordinated response of OPCs, which must proliferate, migrate to the lesion site, differentiate into mature oligodendrocytes, and finally, ensheath demyelinated axons. S1PR1 signaling is critically involved in several of these stages.
S1PR1 Expression and Function in Oligodendrocyte Lineage Cells:
-
OPCs: These cells exhibit a preferential expression of S1PR1.[15] Activation of S1PR1 on OPCs promotes their survival and enhances the differentiation process.[13][15][17] Studies have shown that S1PR1 activation can increase the number of oligodendrocytes generated from OPCs.
-
Mature Oligodendrocytes: As OPCs differentiate, the expression of S1PR1 decreases, while S1PR5 becomes the dominant subtype.[15] However, S1PR1 signaling remains important. Targeted deletion of S1PR1 in the oligodendrocyte lineage leads to abnormal myelin formation and increased susceptibility to demyelination, highlighting its crucial role in normal myelination.[13][15]
In the cuprizone model of demyelination, S1PR1 signaling is observed in oligodendrocyte progenitor cells in the subventricular zone (SVZ) and in mature oligodendrocytes in the corpus callosum during the remyelination phase.[1][18]
Quantitative Data on S1PR1 and Remyelination
The following table summarizes key quantitative findings from preclinical studies investigating the role of S1PR1 in remyelination.
| Model System | S1PR1 Modulator | Key Quantitative Finding | Reference |
| Cuprizone-Induced Demyelination (Mouse) | Fingolimod (FTY720) | Significantly reduced oligodendrocyte apoptosis and demyelination compared to vehicle. | [19] |
| Cuprizone-Induced Demyelination (Mouse) | CYM-5442 (S1PR1-specific) | Significantly reduced oligodendrocyte apoptosis and demyelination, similar to Fingolimod. | [19] |
| Cuprizone-Induced Demyelination (S1P1-GFP Reporter Mouse) | - | During remyelination (8 weeks), S1P1 signaling is expressed in NG2+ OPCs and CC1+ mature oligodendrocytes. | [1][18] |
| Cuprizone-Induced Demyelination (S1P1-GFP Reporter Mouse) | - | During demyelination (4 weeks), S1P1 signaling was detected in 5% of Sox2+ neural stem cells in the SVZ. | [18] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Fingolimod (0.3 mg/kg) | Enhanced OPC proliferation and differentiation during the remyelination phase of EAE. | [15] |
The Role of S1PR1 in Neuroprotection
Beyond promoting myelin repair, S1PR1 signaling exerts several neuroprotective effects within the CNS, which are crucial for preserving neuronal integrity in the face of inflammatory and demyelinating insults.
Mechanisms of Neuroprotection:
-
Astrocyte Modulation: S1PR1 is highly expressed in astrocytes.[2][6] In pathological conditions, reactive astrogliosis can be detrimental, contributing to inflammation and inhibiting remyelination. Selective blockade or modulation of astrocytic S1PR1 can inhibit astrogliosis, reduce the production of pro-inflammatory cytokines, and limit oligodendrocyte death.[2]
-
Blood-Brain Barrier (BBB) Integrity: S1PR1 is expressed on endothelial cells of the BBB and is critical for maintaining its integrity.[12][15][20] By strengthening tight junctions between endothelial cells, S1PR1 activation helps prevent the infiltration of inflammatory cells and molecules from the periphery into the CNS, thereby reducing neuroinflammation.[13][20]
-
Direct Neuronal Effects: S1PR1 is also expressed on neurons and neuronal precursor cells, where its activation can stimulate neurogenesis, neurite outgrowth, and the migration of progenitor cells to sites of injury.[4][21][22][23]
Quantitative Data on S1PR1 and Neuroprotection
The table below summarizes findings from studies demonstrating the neuroprotective effects of S1PR1 modulation.
| Model System | S1PR1 Modulator | Key Quantitative Finding | Reference |
| Traumatic Brain Injury (TBI) (Mouse) | CYM-5442 | Significantly reduced brain edema and neurological deficits. | [21][22] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | CYM-5442 | Significant reduction in clinical scores and CNS inflammation. | [24] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Fingolimod | Significantly increased the secretion of brain-derived neurotrophic factor (BDNF) by T cells in MS patients. | [22] |
Experimental Protocols
A variety of standardized experimental models and techniques are used to investigate the roles of S1PR1.
Key In Vivo Models
-
Cuprizone-Induced Demyelination:
-
Principle: Administration of the copper chelator cuprizone (typically 0.2% w/w in chow) to mice selectively induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[1][18][19]
-
Methodology: Mice are fed a cuprizone-containing diet for 4-6 weeks to induce demyelination. To study remyelination, mice are then returned to a normal diet, and recovery is assessed at various time points (e.g., 2-4 weeks post-cuprizone).[18][25] S1PR1 modulators can be administered prophylactically (during cuprizone diet) or therapeutically (during the recovery phase).[19]
-
Endpoints: Demyelination is quantified using histological stains (e.g., Luxol Fast Blue), immunohistochemistry for myelin proteins (e.g., MBP), and electron microscopy.[25] Cell populations (oligodendrocytes, astrocytes, microglia) are assessed by immunohistochemistry for specific markers (e.g., CC1, GFAP, Iba1).[18]
-
-
Experimental Autoimmune Encephalomyelitis (EAE):
-
Principle: EAE is an inflammatory demyelinating model that mimics many aspects of MS. It is induced by immunizing animals with myelin-derived peptides (e.g., MOG35-55) in complete Freund's adjuvant, leading to a T-cell-mediated autoimmune attack on the CNS.[15][24]
-
Methodology: Following immunization, animals develop a progressive paralysis, which is clinically scored to assess disease severity. S1PR1 modulators are typically administered daily starting from the onset of clinical signs.[15][24]
-
Endpoints: Clinical score is the primary outcome. Histological analysis of the spinal cord is performed to assess inflammatory infiltration and demyelination. Cytokine levels in the CNS and plasma can be measured by ELISA or flow cytometry.[24]
-
The following diagram outlines a typical workflow for a cuprizone remyelination study.
Assessment and Measurement Techniques
-
In Vivo Imaging:
-
Magnetic Resonance Imaging (MRI): Techniques like Magnetization Transfer Ratio (MTR) and Diffusion-Weighted Imaging (DWI) are widely used to non-invasively quantify myelin content in the CNS.[26][27] Advanced methods like White Matter Tract Integrity (WMTI) metrics can provide compartment-specific information, such as the axonal water fraction, which is a sensitive biomarker for demyelination and remyelination.[25]
-
Positron Emission Tomography (PET): PET imaging with specific radiolabeled tracers that bind to myelin allows for the direct in vivo quantification of myelin content.[26][28][29] Tracers like [11C]PiB have been used in longitudinal studies to track both myelin loss and regeneration in MS patients.[29]
-
-
Histological and Cellular Analysis:
-
Myelin Staining: Luxol Fast Blue (LFB) is a standard stain for myelin sheaths. Quantitative analysis of LFB staining intensity provides a measure of myelin density.
-
Immunohistochemistry (IHC): IHC using antibodies against specific proteins is essential for identifying and quantifying cell populations and myelin components.
-
Conclusion
The role of S1PR1 extends far beyond its immunomodulatory effects in the periphery. Compelling evidence from a range of preclinical models demonstrates that S1PR1 signaling within the CNS is a potent regulator of both remyelination and neuroprotection. By promoting the differentiation of oligodendrocyte precursor cells, preserving the integrity of the blood-brain barrier, and attenuating detrimental neuroinflammation and astrogliosis, S1PR1 modulation represents a multifaceted therapeutic strategy for demyelinating diseases. The continued development of S1PR1 modulators with improved CNS penetrance and selectivity may unlock new therapeutic avenues aimed not only at preventing inflammatory attacks but also at directly fostering repair and preserving neurological function in patients with multiple sclerosis and other neurodegenerative disorders.
References
- 1. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR1 modulators in multiple sclerosis: Efficacy, safety, comparison, and chemical structure insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphingosine-1-phosphate-receptor-modulators-for-the-treatment-of-multiple-sclerosis - Ask this paper | Bohrium [bohrium.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. librarysearch.bates.edu [librarysearch.bates.edu]
- 11. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Antagonism of Sphingosine-1-Phosphate Receptor 1 Prevents Cuprizone-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 23. Frontiers | The role of sphingosine-1-phosphate in the development and progression of Parkinson’s disease [frontiersin.org]
- 24. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo quantification of demyelination and recovery using compartment-specific diffusion MRI metrics validated by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identifying Biomarkers for Remyelination and Recovery in Multiple Sclerosis: A Measure of Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. In Vivo Quantification of Myelin Changes in the Vertebrate Nervous System | Journal of Neuroscience [jneurosci.org]
- 29. Dynamic Imaging of Individual Remyelination Profiles in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
protocol for dissolving S1PR1 modulator 1 in DMSO for in vitro assays
Application Notes and Protocols for S1PR1 Modulator 1
Topic: Protocol for Dissolving this compound in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the preparation of this compound solutions in dimethyl sulfoxide (DMSO) for use in in vitro biological assays. This compound is a selective inhibitor of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein coupled receptor involved in critical physiological processes, including lymphocyte trafficking.[1] Proper solubilization and handling of this compound are crucial for obtaining accurate and reproducible experimental results. This guide details the necessary materials, step-by-step procedures for creating stock and working solutions, storage recommendations, and essential safety precautions.
Compound Information
This compound is a potent and selective inhibitor of S1PR1.[2] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 408.51 g/mol | [2][3] |
| Chemical Formula | C₂₃H₂₄N₂O₃S | [2][3] |
| CAS Number | 2328109-05-1 | [2][3] |
| pIC₅₀ | 7.6 for S1PR1 | [2][3] |
| Solubility in DMSO | 41.26 mg/mL (101 mM) to 62.5 mg/mL (153 mM) | [3][4] |
| Appearance | Powder | [3] |
Materials and Equipment
Materials:
-
This compound (powder form)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with Teflon-lined screw caps[5]
-
Sterile, nuclease-free pipette tips
-
Appropriate cell culture medium or assay buffer
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Warming device (e.g., water bath or heat block set to 37°C)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Preparation of a 100 mM DMSO Stock Solution
This protocol outlines the preparation of a high-concentration stock solution, which can be stored for extended periods and diluted to final working concentrations as needed.[6][7] Using a concentrated stock solution is standard practice to ensure accuracy and stability.[7]
Calculation: To prepare a 100 mM stock solution, the required mass of this compound can be calculated using its molecular weight (408.51 g/mol ).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of 100 mM stock:
-
Mass (mg) = 1 mL x 100 mM x 408.51 g/mol / 1000 = 40.85 mg
-
Procedure:
-
Weighing: Accurately weigh 40.85 mg of this compound powder using an analytical balance.
-
Solvent Addition: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of high-purity DMSO. It is crucial to use newly opened DMSO, as it is hygroscopic and absorbed water can impact solubility.[4]
-
Dissolution:
-
Vortex the solution gently for 1-2 minutes.
-
To ensure complete dissolution, sonicate the vial in a water bath for 10-15 minutes.[3][4]
-
Gentle warming in a water bath at 37°C may also be applied to aid solubility.[4]
-
Visually inspect the solution to ensure no particulates are visible. The solution should be clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile vials with Teflon-lined caps to avoid repeated freeze-thaw cycles and solvent evaporation.[5][8]
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3][4]
-
Before use, warm the vial to room temperature before opening to minimize condensation of atmospheric water into the solution.[5]
-
Stock Solution Dilution Table: The following table provides the required mass of this compound to prepare different volumes of a 100 mM stock solution.
| Desired Stock Volume | Mass of this compound |
| 0.5 mL | 20.43 mg |
| 1.0 mL | 40.85 mg |
| 2.0 mL | 81.70 mg |
Preparation of Working Solutions for In Vitro Assays
The concentrated DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium. It is critical to keep the final DMSO concentration in the assay low (typically below 0.5%) to prevent cellular toxicity.[8]
Procedure:
-
Intermediate Dilution (Optional but Recommended): To prevent precipitation of the compound upon direct dilution into an aqueous medium, perform a stepwise dilution.[8]
-
First, dilute the 100 mM DMSO stock solution in pure DMSO to create an intermediate stock (e.g., 10 mM or 1 mM).
-
-
Final Dilution:
-
Slowly add the DMSO stock (or intermediate stock) to the cell culture medium or assay buffer while gently mixing.[9] Do not add the aqueous solution to the DMSO stock.
-
For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM DMSO stock to 999 µL of culture medium.
-
-
Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the assay.[3]
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of chemicals through the skin; therefore, exercise caution to avoid direct contact.[9]
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Visualizations
Caption: S1PR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. This compound | LPL Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enfanos.com [enfanos.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
how to measure S1PR1 modulator 1 efficacy in vivo using flow cytometry
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) modulators are a class of therapeutic agents that have shown significant promise in the treatment of autoimmune diseases such as multiple sclerosis. Their primary mechanism of action involves the functional antagonism of S1PR1, a G protein-coupled receptor crucial for the egress of lymphocytes from secondary lymphoid organs.[1][2][3] By binding to S1PR1 on lymphocytes, these modulators induce receptor internalization and degradation, thereby preventing lymphocytes from responding to the natural S1P gradient that guides their exit from lymph nodes.[4][5][6] This sequestration of lymphocytes within the lymph nodes leads to a reduction in circulating lymphocytes in the peripheral blood, a key pharmacodynamic marker of their in vivo efficacy.
This application note provides a detailed protocol for measuring the efficacy of an S1PR1 modulator in a murine model using flow cytometry to quantify peripheral blood lymphopenia. The protocol outlines methods for animal treatment, sample collection, immunophenotyping of T and B cell populations, and data analysis.
S1PR1 Signaling Pathway
S1PR1 is a G protein-coupled receptor that, upon binding its ligand sphingosine-1-phosphate (S1P), primarily couples to the Gαi family of G proteins. This initiates a signaling cascade that includes the activation of PI3K-AKT and ERK pathways, which are crucial for cell survival and migration.[3] S1PR1 signaling is essential for the egress of lymphocytes from lymphoid organs, allowing them to circulate and participate in immune responses. S1PR1 modulators act as functional antagonists. While they initially activate the receptor, they subsequently lead to its prolonged internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient and trapping them in the lymph nodes.[4][5]
Experimental Workflow
The following diagram outlines the key steps for assessing S1PR1 modulator efficacy in vivo.
Experimental Protocols
I. Animal Dosing and Sample Collection
-
Animal Model: This protocol is designed for use with C57BL/6 mice, a commonly used inbred strain for immunological studies.
-
Housing and Acclimation: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimation before the start of the experiment.
-
Grouping and Dosing:
-
Randomly assign mice to treatment groups (e.g., vehicle control, S1PR1 modulator at various doses). A typical group size is 5-8 animals.
-
Prepare the S1PR1 modulator and vehicle solutions according to the manufacturer's instructions or internal discovery chemistry protocols.
-
Administer the compounds via the desired route (e.g., oral gavage).
-
-
Peripheral Blood Collection:
-
Collect peripheral blood (approximately 50-100 µL) from the submandibular or saphenous vein at predetermined time points (e.g., pre-dose, 4, 8, and 24 hours post-dose).[7]
-
Collect blood into tubes containing an anticoagulant such as EDTA to prevent clotting.
-
II. Lymphocyte Staining for Flow Cytometry
-
Red Blood Cell Lysis:
-
Transfer 50 µL of whole blood to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 1X RBC Lysis Buffer.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.[8]
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and centrifuge again.
-
-
Fc Receptor Blocking:
-
Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-mouse CD16/CD32) to reduce non-specific antibody binding.
-
Incubate for 10 minutes at 4°C.
-
-
Cell Surface Staining:
-
Prepare a master mix of the following fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS buffer.
-
Suggested Murine Lymphocyte Panel:
Marker Cell Type Fluorochrome Clone CD45 All Leukocytes PerCP-Cy5.5 30-F11 CD3e T Cells APC 145-2C11 CD4 Helper T Cells FITC GK1.5 CD8a Cytotoxic T Cells PE 53-6.7 | B220 (CD45R) | B Cells | BV421 | RA3-6B2 |
-
Add 50 µL of the antibody cocktail to each sample.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
-
Sample Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
III. Data Analysis
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
From the singlet gate, create a lymphocyte gate based on forward scatter (FSC) and side scatter (SSC) properties.
-
Within the lymphocyte gate, identify total T cells (CD3e+), helper T cells (CD3e+ CD4+), cytotoxic T cells (CD3e+ CD8a+), and B cells (B220+).
-
-
Quantification:
-
Determine the percentage of each lymphocyte subset within the total lymphocyte gate.
-
To obtain absolute cell counts (cells/µL), use counting beads according to the manufacturer's protocol or a hematology analyzer.
-
Data Presentation
Summarize the quantitative flow cytometry data in a clear and structured table. Include the mean and standard deviation (or standard error of the mean) for each treatment group at each time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Table 1: Effect of S1PR1 Modulator 1 on Peripheral Blood Lymphocyte Counts in Mice
| Treatment Group | Time Point (hours) | Total Lymphocytes (cells/µL) | T Cells (CD3+) (%) | B Cells (B220+) (%) |
| Vehicle Control | 0 | 5500 ± 450 | 35.2 ± 3.1 | 58.5 ± 4.2 |
| 4 | 5400 ± 510 | 34.8 ± 2.9 | 59.1 ± 3.8 | |
| 8 | 5600 ± 480 | 35.5 ± 3.5 | 58.2 ± 4.5 | |
| 24 | 5450 ± 490 | 35.1 ± 3.0 | 58.8 ± 4.1 | |
| This compound (1 mg/kg) | 0 | 5600 ± 520 | 34.9 ± 3.3 | 59.0 ± 4.0 |
| 4 | 1200 ± 150 | 30.1 ± 2.5 | 65.2 ± 3.5 | |
| 8 | 950 ± 110 | 28.5 ± 2.1 | 68.3 ± 3.1 | |
| 24 | 4800 ± 430 | 33.8 ± 2.8 | 61.1 ± 3.9 |
Data are presented as mean ± SD (n=8 per group). *p < 0.05 compared to the vehicle control group at the same time point.
Conclusion
This application note provides a comprehensive protocol for evaluating the in vivo efficacy of S1PR1 modulators by measuring peripheral blood lymphopenia using flow cytometry. The detailed methodologies for animal handling, sample preparation, antibody staining, and data analysis will enable researchers to obtain reliable and reproducible results. The provided data presentation format allows for a clear comparison between treatment groups and a robust assessment of compound activity. This experimental approach is a fundamental tool in the preclinical development of novel S1PR1-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 8. research.pasteur.fr [research.pasteur.fr]
Application of S1PR1 Modulators in Primary Lymphocyte Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G protein-coupled receptor that plays a pivotal role in the trafficking of lymphocytes. Its modulation has emerged as a key therapeutic strategy for autoimmune diseases such as multiple sclerosis. S1PR1 modulators, by binding to the receptor on lymphocytes, induce its internalization and degradation. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs, effectively sequestering them and preventing their migration to sites of inflammation.[1][2][3] This document provides detailed application notes and protocols for studying the effects of S1PR1 modulators on primary lymphocytes in vitro.
S1PR1 Signaling Pathway
S1PR1 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon ligand binding, Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK pathway (including ERK1/2), which is involved in cell growth and differentiation. Another important pathway activated by S1PR1 is the Phospholipase C (PLC) pathway, leading to calcium mobilization and activation of Protein Kinase C (PKC). These pathways collectively regulate lymphocyte migration, survival, and activation.
References
Application Note: In Vitro Modeling of Sphingosine-1-Phosphate Receptor 1 (S1PR1) Modulation on Endothelial Cell Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
The vascular endothelium forms a critical semipermeable barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues.[1] Disruption of this endothelial barrier, leading to increased vascular permeability, is a key pathological feature in various diseases, including sepsis, acute respiratory distress syndrome (ARDS), and cancer metastasis.[2][3] Sphingosine-1-phosphate (S1P), a bioactive lipid mediator, plays a crucial role in maintaining vascular integrity, primarily through its interaction with the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G protein-coupled receptor highly expressed on endothelial cells.[4][5]
Activation of S1PR1 signaling enhances the endothelial barrier, strengthens cell-cell junctions, and counteracts the permeability-inducing effects of inflammatory mediators like vascular endothelial growth factor (VEGF) and thrombin.[6][7][8] Consequently, S1PR1 has emerged as a promising therapeutic target for diseases characterized by vascular leakage. This application note provides detailed protocols for establishing an in vitro model to study the effects of S1PR1 modulators on endothelial cell permeability using two standard methods: Transendothelial Electrical Resistance (TEER) and Tracer Flux Assays.
S1PR1 Signaling Pathway in Endothelial Barrier Regulation
Upon binding its ligand S1P, S1PR1 couples to the inhibitory G-protein, Gαi.[6] This initiates a signaling cascade that leads to the activation of the small GTPase Rac1.[6][7] Activated Rac1 promotes the rearrangement of the actin cytoskeleton to form a strong cortical actin ring at the cell periphery.[7][9] This process enhances the stability of adherens junctions by preventing the internalization of vascular endothelial (VE)-cadherin, a key component of these junctions.[4][10] The stabilization of VE-cadherin at cell-cell contacts strengthens the endothelial barrier, leading to decreased permeability.[11] In contrast, signaling through other S1P receptors, such as S1PR2, can oppose this effect by activating Rho-dependent pathways that increase cell contractility and disrupt junctions.[6]
Caption: S1PR1 signaling pathway enhancing endothelial barrier function.
Experimental Protocols
Two primary methods are employed to quantify endothelial barrier function in vitro: Transendothelial Electrical Resistance (TEER) and macromolecular tracer flux assays.[12] Both utilize commercially available cell culture inserts (e.g., Transwells®).
General Experimental Workflow
The workflow for assessing the impact of S1PR1 modulators involves seeding endothelial cells, allowing them to form a confluent and stable monolayer, treating them with test compounds, and measuring the resulting change in permeability.
Caption: General workflow for in vitro endothelial permeability assays.
Protocol 1: Transendothelial Electrical Resistance (TEER) Assay
TEER measures the electrical resistance across a cell monolayer, providing a non-invasive, real-time assessment of barrier integrity.[13][14] Higher TEER values correlate with a less permeable, "tighter" endothelial barrier.[15]
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete endothelial cell growth medium
-
Permeable cell culture inserts (e.g., 0.4 µm pore size for 24-well plates)
-
TEER measurement system (e.g., EVOM™ Voltohmmeter with EndOhm chamber or "chopstick" electrodes)
-
S1PR1 modulators (agonists, antagonists)
-
Permeability-inducing agent (e.g., VEGF, Thrombin) (Optional)
-
Sterile PBS or cell culture medium for electrode washing
Methodology:
-
Cell Seeding: Seed endothelial cells onto the apical chamber of the permeable inserts at a high density (e.g., 6 x 10⁴ cells/cm²) to ensure the formation of a confluent monolayer.[12] Add fresh medium to the basolateral (lower) chamber.
-
Monolayer Formation: Culture the cells for 2-4 days, changing the medium as needed. Monitor the formation of the monolayer by measuring TEER daily. The resistance will increase and then plateau, indicating a stable barrier has formed.
-
Electrode Sterilization: Before each set of measurements, sterilize the electrodes by immersing them in 70% ethanol for 5 minutes, allowing them to air dry, and then rinsing with sterile PBS or medium to remove any residual ethanol.[16]
-
Baseline Measurement: Equilibrate the plate at 37°C before measuring.[15] Place the electrodes correctly—one in the apical chamber and one in the basolateral chamber—and record the resistance (Ω) for each well.
-
Blank Measurement: Measure the resistance of an insert without cells but with medium to determine the background resistance of the membrane.
-
Treatment: Prepare and add the S1PR1 modulators (e.g., agonist SEW2871, antagonist W146) or vehicle control to the apical chamber. If studying barrier protection, cells can be pre-treated with an agonist before adding a permeability-inducing agent like VEGF (10 ng/mL) or thrombin (1 U/mL).[3][8]
-
Final Measurement: After the desired incubation period (which can range from minutes to hours), measure the final TEER of all wells.
-
Calculation:
-
First, subtract the resistance of the blank insert from your sample readings: Net Resistance (Ω) = R_total - R_blank.[14]
-
Then, normalize the resistance to the surface area of the membrane: TEER (Ω·cm²) = Net Resistance (Ω) × Membrane Area (cm²).[13]
-
Results are often expressed as a percentage of the baseline TEER or compared to the vehicle-treated control.
-
Protocol 2: Tracer Flux Assay
This method directly measures the passage of a labeled macromolecule (e.g., FITC-Dextran) across the endothelial monolayer.[17] An increase in the amount of tracer in the basolateral chamber indicates increased permeability.[18]
Materials:
-
Confluent endothelial cell monolayers on permeable inserts (prepared as in Protocol 1)
-
Fluorescently labeled tracer molecule (e.g., 40 kDa or 70 kDa FITC-Dextran)
-
Assay buffer (e.g., serum-free medium or PBS)
-
Fluorescence plate reader
-
S1PR1 modulators and optional permeability-inducing agents
Methodology:
-
Prepare Monolayers: Grow endothelial cells to confluence on permeable inserts as described previously.
-
Pre-treatment: Gently wash the cells with warm assay buffer. Replace the medium in the apical and basolateral chambers with fresh buffer.
-
Treatment: Add the S1PR1 modulators and/or permeability-inducing agents to the apical chamber and incubate for the desired time.
-
Add Tracer: After the treatment incubation, add FITC-Dextran to the apical chamber to a final concentration of 1 mg/mL.
-
Incubation and Sampling: Incubate the plate for a defined period (e.g., 30-60 minutes). After incubation, carefully collect a sample from the basolateral chamber.
-
Measurement: Transfer the collected samples to a black 96-well plate. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~490/520 nm for FITC).
-
Data Analysis:
-
Create a standard curve using known concentrations of FITC-Dextran to quantify the amount of tracer that has passed through the monolayer.
-
Calculate the permeability coefficient or express the results as the fold change in fluorescence intensity compared to the untreated control group.
-
Data Presentation: Effects of S1PR1 Modulators
The described in vitro models can be used to characterize the effects of various pharmacological agents that target S1PR1. The expected outcomes for common modulators are summarized below.
| Modulator | Class | Mechanism of Action | Expected Effect on Endothelial Permeability | Citations |
| S1P | Endogenous Agonist | Activates S1PR1, promoting Rac1 signaling and junctional stabilization. | Barrier enhancing (↑ TEER, ↓ Tracer Flux).[7][9] | |
| SEW2871 | Selective S1PR1 Agonist | Mimics the barrier-enhancing effects of S1P by selectively activating S1PR1. | Barrier enhancing (↑ TEER, ↓ Tracer Flux); can reverse VEGF/thrombin-induced permeability.[19][20][21] | |
| CYM-5442 | Selective S1PR1 Agonist | Potent S1PR1 agonist that strengthens the endothelial barrier. | Barrier enhancing (↑ TEER, ↓ Tracer Flux); protects against immune-complex induced injury.[22][23] | |
| W146 | Selective S1PR1 Antagonist | Competitively blocks S1P from binding to S1PR1, inhibiting its basal protective effects. | Barrier disruptive (↓ TEER, ↑ Tracer Flux); exacerbates inflammatory-induced permeability.[19][21][22] | |
| FTY720 (Fingolimod) | Functional Antagonist | Initially acts as a potent agonist (when phosphorylated), but leads to internalization and degradation of S1PR1, causing long-term functional antagonism. | Biphasic: Transient barrier enhancement followed by sustained barrier disruption (↓ TEER, ↑ Tracer Flux).[6][24] | |
| VEGF / Thrombin | Permeability Inducers | Pro-inflammatory mediators that disrupt adherens junctions and increase permeability. | Barrier disruptive (↓ TEER, ↑ Tracer Flux).[8][18] |
Conclusion
The in vitro models detailed in this application note provide a robust and reproducible platform for investigating the role of S1PR1 in endothelial barrier function. By employing TEER and tracer flux assays, researchers can effectively screen and characterize novel S1PR1 modulators, elucidate their mechanisms of action, and gather crucial pre-clinical data for the development of therapeutics aimed at restoring vascular integrity in a wide range of pathological conditions.
References
- 1. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. ahajournals.org [ahajournals.org]
- 3. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 6. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate promotes endothelial cell barrier integrity by Edg-dependent cytoskeletal rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation and action of the immunomodulator FTY720 inhibits vascular endothelial cell growth factor-induced vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Sphingosine 1-phosphate promotes endothelial cell barrier integrity by Edg-dependent cytoskeletal rearrangement [jci.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. World Precision Instruments | In Vitro Evaluation of Endothelial Cell Activation Using TEER and Cell Culture Inserts [wpi-europe.com]
- 13. mdpi.com [mdpi.com]
- 14. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellqart.com [cellqart.com]
- 16. medicine.umich.edu [medicine.umich.edu]
- 17. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sphingosine-1-phosphate prevents permeability increases via activation of endothelial sphingosine-1-phosphate receptor 1 in rat venules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 24. JCI - Engagement of S1P1-degradative mechanisms leads to vascular leak in mice [jci.org]
Application Notes & Protocols: Establishing a Stable Cell Line Expressing Human S1PR1 for High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction The Sphingosine-1-Phosphate Receptor 1 (S1PR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2] S1PR1 is a significant therapeutic target for autoimmune diseases, such as multiple sclerosis.[3] The development of robust and reliable cell-based assays is essential for the discovery and characterization of novel S1PR1 modulators. This document provides a detailed methodology for establishing a stable cell line that constitutively expresses human S1PR1, suitable for high-throughput screening (HTS) applications.
The generation of a stable cell line involves the integration of the target gene, S1PR1, into the host cell's genome, ensuring consistent and long-term expression.[4][5] This approach offers significant advantages over transient transfection for drug discovery, providing a homogenous cell population for reproducible and scalable assays.[6]
S1PR1 Signaling Pathway
S1PR1 is a G-protein-coupled receptor that binds the bioactive lipid sphingosine 1-phosphate (S1P).[7] Upon activation by S1P, S1PR1 primarily couples to the G(i) subclass of heterotrimeric G proteins.[8] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream signaling also involves the activation of pathways such as RAC1 and MAP kinases, which are important for cell migration and proliferation.[7]
Caption: S1PR1 signaling pathway upon ligand binding.
Overall Experimental Workflow
The process of generating a stable cell line begins with the design of an expression vector, followed by its introduction into a suitable host cell line.[4] A selection process is then used to eliminate non-transfected cells.[9] Surviving cell populations are expanded and subjected to single-cell cloning to ensure a homogenous, genetically identical cell line. Finally, selected clones are validated for S1PR1 expression and functionality.[6]
Caption: Workflow for generating a stable S1PR1 cell line.
Experimental Protocols
Protocol 1: Vector Construction
The human S1PR1 gene (NM_001400) is cloned into a mammalian expression vector such as pcDNA3.1.[10] The vector should contain a strong constitutive promoter (e.g., CMV) and a selectable marker, such as neomycin (G418) or puromycin resistance.[6] An N-terminal FLAG tag is recommended for easy detection of the recombinant protein.
-
Obtain S1PR1 cDNA: Acquire full-length human S1PR1 cDNA (e.g., GenBank Accession Number NM_001400).
-
PCR Amplification: Amplify the S1PR1 coding sequence using primers that add appropriate restriction sites for cloning into the expression vector and incorporate an N-terminal FLAG tag sequence.
-
Vector Ligation: Digest both the PCR product and the expression vector (e.g., pcDNA3.1(+)) with the selected restriction enzymes. Ligate the S1PR1 insert into the vector.
-
Transformation: Transform the ligation product into competent E. coli cells for plasmid amplification.
-
Verification: Isolate plasmid DNA and verify the correct insertion and sequence of S1PR1 via restriction digest and Sanger sequencing.
Protocol 2: Cell Culture and Transfection
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are suitable hosts.[11] Maintain cells in appropriate culture medium and ensure they are healthy and in the logarithmic growth phase before transfection.
-
Cell Seeding: The day before transfection, seed 5 x 10^5 CHO-K1 cells per well in a 6-well plate.
-
Transfection: Transfect the cells with the S1PR1 expression vector using a suitable method like lipofection or electroporation.[5]
-
For lipofection, use a commercially available reagent according to the manufacturer's protocol. Typically, 2.5 µg of plasmid DNA is used per well.
-
-
Recovery: Allow cells to recover and express the gene for 48-72 hours post-transfection before starting the selection process.[5]
Protocol 3: Selection of Stably Transfected Cells
-
Determine Optimal Antibiotic Concentration (Kill Curve):
-
Seed untransfected host cells (e.g., CHO-K1) at low density in a multi-well plate.
-
Add a range of concentrations of the selective antibiotic (e.g., G418 or puromycin) to the culture medium.[9]
-
Culture the cells for 10-14 days, replacing the medium with fresh selective medium every 3-4 days.[9]
-
Determine the lowest concentration of the antibiotic that kills all cells within this period. This concentration will be used for selecting stable transfectants.
-
-
Apply Selection Pressure:
-
After the 48-72 hour recovery period, split the transfected cells into a larger culture dish.
-
Replace the standard culture medium with a selection medium containing the predetermined optimal concentration of the antibiotic.
-
Continue to culture the cells, replacing the selection medium every 3-4 days, until discrete antibiotic-resistant colonies appear. This may take 2-3 weeks.
-
Protocol 4: Single-Cell Cloning
To ensure a homogenous population, it is critical to isolate and expand single colonies.[6]
-
Isolate Colonies: Use cloning cylinders or gently scrape individual, well-isolated colonies with a pipette tip and transfer each to a separate well of a 24-well plate.
-
Limiting Dilution (Alternative):
-
Trypsinize the mixed population of resistant cells and perform a cell count.
-
Dilute the cell suspension to a concentration of ~0.5 cells per 100 µL of selection medium.
-
Dispense 100 µL into each well of a 96-well plate.
-
Incubate and monitor the plates. Wells containing a single colony originate from a single cell.
-
-
Clonal Expansion: Expand the single-cell derived colonies into larger culture vessels, maintaining the selection pressure.
Protocol 5: Validation of S1PR1 Expression
Expanded clones must be validated for S1PR1 expression.
-
Western Blot:
-
Prepare total cell lysates from each clone and the parental cell line.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with an anti-FLAG antibody or a validated anti-S1PR1 antibody to confirm the expression and correct molecular weight of the recombinant protein.[2]
-
-
Flow Cytometry:
-
Harvest cells and resuspend in FACS buffer.
-
Incubate with a fluorescently-conjugated anti-FLAG antibody or a primary anti-S1PR1 antibody followed by a fluorescently-conjugated secondary antibody.
-
Analyze the cells using a flow cytometer to quantify cell surface expression of S1PR1. This is crucial for screening assays that target the extracellular domain of the receptor.
-
Protocol 6: Functional Validation (cAMP Assay)
Since S1PR1 is a Gi-coupled receptor, its activation leads to a decrease in intracellular cAMP.
-
Cell Seeding: Seed the validated S1PR1-expressing clone and the parental cell line in a 96-well plate.
-
Assay:
-
Incubate cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to raise intracellular cAMP levels.
-
Simultaneously, treat the cells with a dose-response range of an S1PR1 agonist (e.g., S1P).
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., TR-FRET).
-
-
Analysis: S1PR1-expressing cells should show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation when treated with an agonist. Parental cells should show no response.
Data Presentation
Quantitative data should be systematically collected and organized to compare different clones and select the optimal one for screening.
Table 1: Example of Antibiotic Kill Curve Data for CHO-K1 Cells
| Puromycin Conc. (µg/mL) | Cell Viability after 10 days (%) |
|---|---|
| 0.0 | 100 |
| 0.5 | 100 |
| 1.0 | 85 |
| 2.0 | 40 |
| 4.0 | 5 |
| 6.0 | 0 |
| 8.0 | 0 |
Optimal concentration for selection: 6.0 µg/mL
Table 2: Characterization of Puromycin-Resistant S1PR1-CHO Clones
| Clone ID | Relative S1PR1 Protein Level (Western Blot, Arbitrary Units) | Cell Surface Expression (Flow Cytometry, MFI) |
|---|---|---|
| Parental CHO-K1 | 0.0 | 50 |
| Clone A3 | 1.5 | 8,500 |
| Clone B7 | 2.8 | 25,000 |
| Clone C1 | 2.5 | 21,000 |
| Clone D11 | 0.8 | 3,200 |
MFI: Mean Fluorescence Intensity
Table 3: Functional Assay Summary for Selected Clone (Clone B7)
| Assay Type | Ligand | Parameter | Value (nM) |
|---|---|---|---|
| cAMP Inhibition | S1P (Agonist) | IC50 | 0.5 |
| cAMP Inhibition | FTY720-P (Agonist) | IC50 | 0.2 |
| Ligand Binding | [3H]-S1P | Kd | 0.8 |
IC50 values represent the concentration for 50% inhibition of forskolin-stimulated cAMP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. knowledge.lonza.com [knowledge.lonza.com]
- 7. S1PR1 - Wikipedia [en.wikipedia.org]
- 8. S1PR1 | Abcam [abcam.com]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Targeting S1PR1 May Result in Enhanced Migration of Cancer Cells in Bladder Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human S1PR1 Stable Cell Line-CHO (CSC-RG0834) - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Non-Selective S1P Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with non-selective sphingosine-1-phosphate (S1P) modulators. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of non-selective S1P modulators?
A1: Non-selective S1P modulators, such as fingolimod, primarily exert their therapeutic effect (on-target) by acting as functional antagonists at the S1P receptor subtype 1 (S1P1). This leads to the internalization and degradation of the receptor on lymphocytes, trapping them in lymph nodes and reducing their infiltration into target tissues like the central nervous system (CNS).[1][2]
However, their lack of selectivity means they also interact with other S1P receptor subtypes (S1P3, S1P4, and S1P5), leading to a range of off-target effects.[3][4] Common off-target effects include cardiovascular issues (bradycardia, atrioventricular block), macular edema, and potential for kinase and cytochrome P450 (CYP450) inhibition.[5][6]
Q2: How do second-generation, selective S1P modulators differ from non-selective ones in terms of off-target effects?
A2: Second-generation S1P modulators (e.g., siponimod, ozanimod) were developed to have greater selectivity for S1P1 and S1P5, with minimal activity at S1P3.[1] This selectivity is associated with a more favorable safety profile, particularly a reduced risk of cardiovascular side effects like bradycardia, which are often attributed to S1P3 activation on cardiac myocytes.[4][5] While the risk of off-target effects is reduced, it is not entirely eliminated, and careful monitoring is still necessary.
Q3: What are the initial steps to take when an unexpected phenotype is observed in cells or animals treated with a non-selective S1P modulator?
A3: When an unexpected phenotype arises, the first step is to determine if it is an on-target or off-target effect. This can be approached by:
-
Literature Review: Check if the observed phenotype has been previously reported as an on-target or off-target effect of S1P modulation.
-
Dose-Response Analysis: Determine if the effect is dose-dependent. Off-target effects may sometimes occur only at higher concentrations.
-
Use of Selective Modulators: Compare the effects of the non-selective modulator with a more selective S1P1 modulator. If the phenotype is absent with the selective compound, it is likely an off-target effect.
-
Rescue Experiments: If the phenotype is thought to be due to the modulation of a specific S1P receptor subtype, attempt to rescue the phenotype by co-administration of a selective antagonist for that receptor, if available.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in Preclinical Models
Q: My animal model (e.g., rat, mouse) is exhibiting bradycardia, arrhythmias, or changes in blood pressure after administration of a non-selective S1P modulator. How can I investigate and mitigate this?
A: Cardiovascular effects are a known off-target consequence of non-selective S1P modulators, primarily through S1P3 receptor activation on cardiac cells.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cardiovascular off-target effects.
Detailed Experimental Protocol: In Vivo Cardiovascular Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats with isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Instrumentation:
-
Insert a pressure-volume (PV) catheter into the left ventricle via the right carotid artery for real-time measurement of cardiac hemodynamics.[8]
-
Place ECG electrodes subcutaneously to monitor heart rate and rhythm.
-
-
Drug Administration: Administer the non-selective S1P modulator intravenously (IV) or orally (PO).
-
Data Acquisition:
-
Record baseline cardiovascular parameters for at least 30 minutes before drug administration.
-
Continuously record ECG, heart rate, blood pressure, and PV loop data for several hours post-administration.[8]
-
-
Data Analysis: Analyze changes in heart rate, PR interval, QRS duration, QT interval, systolic and diastolic pressure, and contractility indices from the PV loop data.
-
Mitigation Strategy Testing: To test dose titration, administer escalating doses of the compound and monitor the cardiovascular response at each dose level.
Issue 2: Suspected hERG Channel Inhibition and Proarrhythmic Risk
Q: My non-selective S1P modulator shows potential for QT prolongation in in vivo studies. How can I confirm hERG channel inhibition?
A: Some small molecules can directly block the hERG potassium channel, leading to a prolonged QT interval and an increased risk of torsades de pointes.
Experimental Workflow for hERG Assay:
Caption: Workflow for assessing hERG channel inhibition.
Detailed Experimental Protocol: Manual Patch Clamp Assay for hERG Inhibition
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Electrophysiology Setup: Utilize a manual patch clamp setup with an amplifier, data acquisition system, and perfusion system.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
-
Patch Clamp Procedure:
-
Establish a whole-cell patch clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
-
Compound Application:
-
Record stable baseline currents for several minutes.
-
Apply the non-selective S1P modulator at increasing concentrations through the perfusion system.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Issue 3: Observation of Macular Edema in Animal Models
Q: My long-term in vivo studies with a non-selective S1P modulator are showing signs of macular edema. How can I confirm and quantify this?
A: Macular edema is a known, albeit less common, off-target effect of some S1P modulators, potentially related to S1P3 and S1P1 modulation affecting the blood-retinal barrier.
Troubleshooting and Confirmation Workflow:
Caption: Workflow for confirming and quantifying macular edema.
Detailed Experimental Protocol: Induction and Assessment of Retinal Edema in Rabbits
-
Animal Model: New Zealand white rabbits are a suitable model due to their eye size.[9]
-
Induction of Retinal Edema: While S1P modulator-induced edema may develop chronically, an acute inflammatory model can be used to assess the compound's potential to exacerbate or cause edema. Intravitreal injection of concanavalin A can be used to induce retinal edema.[10]
-
Drug Administration: The non-selective S1P modulator can be administered systemically (e.g., oral gavage) or locally (e.g., intravitreal injection).
-
Assessment Methods:
-
Optical Coherence Tomography (OCT): Perform OCT scans at baseline and at various time points after drug administration to measure retinal thickness and visualize fluid accumulation.[11]
-
Fluorescein Angiography (FA): Inject fluorescein dye intravenously and capture images of the retina to assess the integrity of the blood-retinal barrier and identify vascular leakage.[11]
-
Histopathology: At the end of the study, euthanize the animals, enucleate the eyes, and process the retinal tissue for histological examination (e.g., H&E staining) to observe structural changes and cellular infiltration.[12]
-
Issue 4: Potential for Off-Target Kinase Inhibition
Q: I suspect my non-selective S1P modulator might be inhibiting kinases other than sphingosine kinase, leading to unexpected cellular effects. How can I test for this?
A: Many small molecule drugs can have off-target effects on various kinases. A radiometric kinase assay is a robust method to screen for such activity.
Detailed Experimental Protocol: Radiometric Kinase Inhibition Assay
-
Assay Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific kinase substrate (peptide or protein).[13][14]
-
Reaction Components:
-
Kinase of interest
-
Specific substrate peptide
-
[γ-³²P]ATP and non-radiolabeled ATP
-
Assay buffer containing MgCl₂ and other necessary cofactors
-
Test compound (non-selective S1P modulator) at various concentrations
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer.
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding the ATP mixture.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Issue 5: Unexplained Hepatotoxicity in In Vivo Models
Q: My in vivo study shows elevated liver enzymes and histological signs of liver damage after chronic administration of a non-selective S1P modulator. How can I investigate the potential mechanisms?
A: Hepatotoxicity can be a complex off-target effect. One potential mechanism is the inhibition of cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism.
Troubleshooting and Investigation Workflow:
Caption: Workflow for investigating hepatotoxicity.
Detailed Experimental Protocol: In Vitro CYP450 Inhibition Assay
-
System: Use human liver microsomes, which contain a mixture of CYP450 enzymes.
-
Assay Principle: This assay measures the ability of the test compound to inhibit the metabolism of a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Procedure:
-
Pre-incubate human liver microsomes with the non-selective S1P modulator at various concentrations.
-
Add a specific probe substrate for the CYP isoform of interest and an NADPH-regenerating system to initiate the reaction.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding acetonitrile).
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
A decrease in metabolite formation in the presence of the test compound indicates inhibition of the specific CYP isoform.
-
Calculate the IC50 value for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Data Summary Tables
Table 1: S1P Receptor Selectivity of Different Modulators
| Modulator | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Fingolimod | + | - | + | + | + |
| Siponimod | + | - | - | - | + |
| Ozanimod | + | - | - | - | + |
| Ponesimod | + | - | - | - | - |
| Data compiled from multiple sources.[5] |
Table 2: Comparison of Common Off-Target Effects
| Off-Target Effect | Non-Selective (e.g., Fingolimod) | Selective (e.g., Siponimod, Ozanimod) |
| Bradycardia | More pronounced | Less pronounced, often managed with dose titration |
| Macular Edema | Higher incidence | Lower incidence |
| Hypertension | Observed | Can still occur |
| Pulmonary Effects | Potential for reduced function | Less evidence of significant impact |
| Qualitative comparison based on clinical and preclinical data.[5][6] |
Signaling Pathway Diagram
S1P Receptor Signaling Pathways
References
- 1. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 4. Current status and new developments in sphingosine-1-phosphate receptor antagonism: fingolimod and more - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation-mediated retinal edema in the rabbit is inhibited by topical nepafenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and validation of a chronic retinal neovascularization rabbit model by evaluating the efficacy of anti-angiogenic and anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step by Step Protocol for Subretinal Surgery in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
Navigating S1PR1 Modulator-Induced Bradycardia in Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators in animal models while mitigating the common side effect of bradycardia.
Troubleshooting Guide: Managing Bradycardia in Your Experiments
This guide addresses specific issues you may encounter during your research with S1PR1 modulators.
Issue 1: Significant drop in heart rate observed after the first dose of an S1PR1 modulator.
-
Question: We administered our novel S1PR1 modulator to rats and observed a sharp decrease in heart rate within the first few hours. How can we mitigate this effect without compromising the therapeutic efficacy?
-
Answer: This initial bradycardia is a known class effect of S1PR1 modulators, resulting from the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes.[1][2] The effect is typically transient.[1][3] To manage this, a dose-titration strategy is the most effective approach.[4]
-
Recommended Action: Implement a gradual dose-escalation regimen. Start with a low, sub-therapeutic dose and incrementally increase the dosage over several days until the target therapeutic dose is reached. This allows for the desensitization of the S1P1 receptors on the heart, thus attenuating the bradycardic effect upon subsequent administrations.[5]
-
Issue 2: Difficulty in establishing an effective dose-titration protocol.
-
Question: We are unsure about the starting dose and the titration schedule for our compound. What are the key considerations for designing a dose-titration study?
-
Answer: The design of a dose-titration protocol is compound-specific and depends on its pharmacokinetic and pharmacodynamic properties.
-
Key Considerations:
-
Compound Half-Life: Compounds with shorter half-lives may require a more rapid titration schedule.
-
Receptor Selectivity: While bradycardia is primarily mediated by S1PR1, off-target effects on other S1P receptors could influence the cardiovascular response.[3][6]
-
Animal Model: The sensitivity to S1PR1 modulator-induced bradycardia can vary between species. For instance, guinea pigs have been shown to be more sensitive to S1P1-mediated cardiac effects than rats or mice.[7][8]
-
-
Recommended Action: Conduct a pilot study with a small group of animals to evaluate the heart rate response to a range of single doses. This will help you identify a no-effect dose or a dose with a minimal, transient effect on heart rate to initiate your titration schedule.
-
Issue 3: Inconsistent or unreliable heart rate measurements.
-
Question: We are getting variable heart rate readings in our conscious animal models. How can we improve the accuracy and consistency of our cardiovascular monitoring?
-
Answer: Accurate heart rate monitoring is crucial for assessing the cardiovascular effects of S1PR1 modulators.
-
Recommended Methods for Conscious Animals:
-
Radiotelemetry: This is the gold standard for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in freely moving animals, minimizing stress-induced artifacts.[9][10][11][12]
-
Non-Invasive ECG: Several systems allow for ECG recording in conscious rats without the need for surgery, using plate electrodes or other non-invasive sensors.[13][14]
-
-
Troubleshooting Tips:
-
Acclimatization: Ensure animals are adequately acclimatized to the housing and experimental conditions to minimize stress.
-
Signal Quality: For telemetry, ensure proper surgical implantation of the transmitter. For non-invasive methods, ensure good electrode contact with the skin.
-
Data Analysis: Use appropriate software to filter out noise and accurately detect R-R intervals for heart rate calculation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of S1PR1 modulator-induced bradycardia?
A1: S1PR1 modulators act as agonists on S1P1 receptors located on atrial cardiomyocytes.[1] This activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. This reduces the firing rate of the sinoatrial node, resulting in a decreased heart rate (bradycardia).[1][2][15]
Q2: Is the bradycardia caused by S1PR1 modulators permanent?
A2: No, the bradycardia is typically transient and most pronounced after the first dose.[1][3] With continued administration, tachyphylaxis develops, and the heart rate returns to near baseline levels. This is due to the internalization and downregulation of S1P1 receptors on cardiomyocytes, leading to desensitization.[1][15]
Q3: How does dose titration help in avoiding bradycardia?
A3: Dose titration involves starting with a low dose that has a minimal effect on heart rate and gradually increasing it. This allows the S1P1 receptors in the heart to gradually internalize and become desensitized. By the time the therapeutic dose is reached, the heart is less responsive to the bradycardic effects of the drug.[5]
Q4: What animal models are most suitable for studying S1PR1 modulator-induced bradycardia?
A4: While rats and mice are commonly used, the guinea pig is considered a more sensitive model for S1P1-mediated cardiac effects, as its cardiac electrophysiology in this context more closely resembles that of humans.[7][8] The choice of model will depend on the specific research question.
Q5: Are there differences between S1PR1 modulators in their potential to cause bradycardia?
A5: Yes, the magnitude of bradycardia can differ between compounds. This can be influenced by factors such as receptor selectivity (S1PR1 vs. other S1P receptors), potency, and pharmacokinetic properties.[3][6] For example, a study comparing FTY720 (a non-selective S1P receptor modulator) and BAF312 (a more selective S1P1/5 modulator) in rats showed that both induced acute bradycardia, demonstrating the S1P1-mediated mechanism.[3]
Quantitative Data from Animal Studies
The following tables summarize dose-response data for bradycardia induced by S1PR1 modulators in rats.
Table 1: Heart Rate Response to a Single Oral Dose of FTY720 in Telemetered Rats
| Dose (mg/kg) | Maximum Heart Rate Decrease (beats/min) | Time to Nadir (hours post-dose) |
| 0.3 | ~10 | 2-4 |
| 1.0 | ~25 | 2-4 |
| 3.0 | ~40 | 2-4 |
| 10.0 | ~60 | 2-4 |
Data adapted from a study in conscious, telemetry-instrumented rats. The bradycardic effect was transient, with heart rate returning to baseline within 24 hours.[3]
Table 2: Effect of Dose Titration on BAF312 (Siponimod)-Induced Bradycardia in Rats
| Dosing Regimen | Maximum Heart Rate Decrease on Day 1 (beats/min) |
| Single 10 mg/kg dose | Significant decrease |
| Titration (0.25 mg/kg to 10 mg/kg over 9 days) | No clinically significant bradycardia observed |
This table illustrates the effectiveness of a dose titration regimen in mitigating bradycardia.
Experimental Protocols
Protocol 1: Assessment of Heart Rate in Conscious Rats using Telemetry
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., from DSI) into the peritoneal cavity under sterile conditions.
-
Place the ECG leads subcutaneously to approximate a Lead II configuration (negative electrode at the right pectoral region, positive electrode at the left lateral aspect of the xiphoid process).[9]
-
Close the incision and allow the animal to recover for at least one week before the experiment.[12]
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Record baseline ECG and heart rate for at least 24 hours before drug administration.
-
Administer the S1PR1 modulator at the desired dose and route.
-
Continuously record ECG and heart rate for a predetermined period (e.g., 24-72 hours) post-dosing.
-
-
Data Analysis:
-
Use appropriate software to analyze the telemetry data.
-
Calculate the heart rate from the R-R intervals.
-
Compare the post-dose heart rate to the baseline values to determine the magnitude and duration of bradycardia.
-
Protocol 2: Non-Invasive ECG Recording in Conscious Rats
-
Animal Habituation:
-
Habituate the rat to the restraining device or recording platform to minimize stress during the procedure.
-
-
Electrode Placement:
-
Place the rat on the recording platform with its paws in contact with the ECG electrodes.
-
Alternatively, use non-invasive limb clips or skin-taped electrodes.
-
-
ECG Recording:
-
Record a stable baseline ECG for several minutes.
-
Administer the S1PR1 modulator.
-
Record the ECG at specific time points post-dose (e.g., 1, 2, 4, 6, and 24 hours).
-
-
Data Analysis:
-
Analyze the ECG recordings to determine the heart rate and assess for any arrhythmias or conduction abnormalities.
-
Visualizing Key Pathways and Workflows
S1PR1 Signaling Pathway Leading to Bradycardia
Caption: S1PR1 modulator activation of its receptor on cardiomyocytes initiates a signaling cascade that results in bradycardia.
Experimental Workflow for Assessing S1PR1 Modulator-Induced Bradycardia
Caption: A typical experimental workflow for evaluating the cardiovascular effects of S1PR1 modulators in animal models.
Troubleshooting Logic for Unexpected Bradycardia
Caption: A logical approach to troubleshooting unexpected and severe bradycardia in animal studies with S1PR1 modulators.
References
- 1. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The clinically-tested S1P receptor agonists, FTY720 and BAF312, demonstrate subtype-specific bradycardia (S1P₁) and hypertension (S1P₃) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization by Progressive Up-Titration Prevents First-Dose Effects on the Heart: Guinea Pig Study with Ponesimod, a Selective S1P1 Receptor Modulator | PLOS One [journals.plos.org]
- 8. Desensitization by Progressive Up-Titration Prevents First-Dose Effects on the Heart: Guinea Pig Study with Ponesimod, a Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telemetry for cardiovascular monitoring in a pharmacological study: new approaches to data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implantation of Radiotelemetry Transmitters Yielding Data on ECG, Heart Rate, Core Body Temperature and Activity in Free-moving Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive recording of electrocardiogram in conscious rat: A new device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
addressing poor aqueous solubility of S1PR1 modulator 1 for in vivo dosing
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with S1PR1 Modulator 1, focusing on challenges related to its poor aqueous solubility for in vivo dosing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing poor aqueous solubility?
A1: S1PR1 modulators are often highly lipophilic molecules. This characteristic is essential for crossing cell membranes to reach their target receptor, but it inherently leads to low solubility in aqueous solutions like water or saline. The molecular structure, high crystal lattice energy, and a high logP value are common contributors to this issue.
Q2: What are the consequences of poor solubility for my in vivo experiments?
A2: Poor aqueous solubility can lead to several experimental challenges:
-
Inaccurate Dosing: Difficulty in preparing a homogenous dosing solution can result in inconsistent and inaccurate administration of the compound.
-
Precipitation: The compound may precipitate out of the vehicle upon administration, especially when dosed intravenously, leading to potential emboli and unreliable drug exposure.
-
Low Bioavailability: For oral dosing, poor solubility limits the dissolution of the compound in the gastrointestinal tract, severely reducing its absorption and systemic exposure.
-
Variable Results: These factors contribute to high variability in experimental outcomes, making it difficult to establish a clear dose-response relationship.
Q3: Can I use DMSO to dissolve this compound for in vivo dosing?
A3: While DMSO is an excellent solvent for many poorly soluble compounds in vitro, its use in vivo is limited. High concentrations of DMSO can be toxic to animals. It is generally recommended to keep the final concentration of DMSO in the dosing vehicle below 10%, and ideally as low as 1-2%, to avoid vehicle-related toxicity and confounding experimental results. A solubility test in a mixed vehicle containing a low percentage of DMSO should be performed first.
Troubleshooting Guide: Formulation & Dosing
Problem: My this compound precipitates when I try to make a dosing solution.
This is a common issue when working with poorly soluble compounds. The goal is to create a stable and homogenous formulation suitable for the intended route of administration. Below is a systematic approach to selecting an appropriate vehicle.
Caption: Workflow for selecting a suitable in vivo dosing vehicle.
Data Presentation: Solubility Screening
A preliminary screen is crucial for identifying a promising formulation path. The table below shows representative solubility data for a hypothetical S1PR1 modulator.
| Vehicle Component/System | Achieved Concentration (mg/mL) | Observations | Suitability |
| Water | < 0.001 | Insoluble | Poor |
| 5% DMSO in Saline | 0.1 | Precipitates over time | Poor (IV/IP) |
| 10% DMSO / 40% PEG400 / 50% Water | 1.0 | Clear solution, stable for 4 hours | Good (IV/IP/Oral) |
| 20% Solutol HS 15 in Water | 2.5 | Clear solution, stable | Good (IV/IP/Oral) |
| 40% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5.0 | Clear solution after sonication, stable | Excellent (IV) |
| Miglyol 812 (Oil) | 15.0 | Soluble, suitable for lipid formulations | Excellent (Oral) |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for IV Dosing
This protocol describes the preparation of a 5 mg/mL solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Vortex mixer, magnetic stirrer, and bath sonicator
-
Sterile syringe filter (0.22 µm)
Methodology:
-
Prepare a 40% (w/v) solution of HP-β-CD in WFI. To do this, weigh 400 mg of HP-β-CD for every 1 mL of final solution volume and dissolve it in approximately 80% of the final volume of WFI.
-
Gently warm the solution (to ~37-40°C) and stir until the HP-β-CD is fully dissolved.
-
Weigh the required amount of this compound to achieve a final concentration of 5 mg/mL.
-
Slowly add the powdered this compound to the stirring HP-β-CD solution.
-
Continue stirring for 30 minutes. The solution may appear as a suspension.
-
Place the vial in a bath sonicator and sonicate for 15-30 minutes, or until the solution becomes clear.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume with WFI.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter before administration.
Protocol 2: Pharmacodynamic Assay - Peripheral Lymphocyte Counting
S1PR1 modulators function by causing the internalization of the S1P1 receptor on lymphocytes, which traps them in secondary lymphoid organs and reduces their count in peripheral blood. This serves as a primary pharmacodynamic (PD) biomarker.
Materials:
-
Dosed animals (e.g., mice)
-
Anticoagulant (e.g., K2-EDTA)
-
Automated hematology analyzer or flow cytometer
-
Blood collection supplies (e.g., capillary tubes)
Methodology:
-
Collect a baseline (pre-dose) blood sample from each animal into an EDTA-coated microcentrifuge tube.
-
Administer the this compound formulation via the chosen route (e.g., IV or oral gavage).
-
At specified time points post-dose (e.g., 4, 8, 12, 24 hours), collect blood samples from the same animals. A typical collection site in mice is the saphenous vein.
-
Gently mix the blood with the anticoagulant to prevent clotting.
-
Analyze the samples using an automated hematology analyzer to obtain total lymphocyte counts.
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Plot the mean percentage change in lymphocyte count versus time to visualize the pharmacodynamic effect of the compound.
Signaling Pathway Diagram
The diagram below illustrates the canonical signaling pathway following the activation of the S1P1 receptor by a modulator.
Caption: S1PR1 signaling pathway leading to lymphocyte trapping.
Technical Support Center: S1PR1 Modulator 1 Stability in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1PR1 Modulator 1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents.[1][2] The molecular structure of the specific modulator will determine its susceptibility to different degradation pathways. For instance, modulators with ester functional groups may be prone to hydrolysis, especially under acidic or basic conditions.[3]
Q2: How can I determine the degradation pathway of my S1PR1 modulator?
Forced degradation studies are essential for elucidating the degradation pathways of a drug substance.[4] These studies involve subjecting the modulator to stress conditions that are more severe than accelerated stability testing, such as high temperature, extreme pH (acidic and basic hydrolysis), oxidation, and photolysis.[1][5] By analyzing the degradation products formed under each condition, you can identify the primary degradation pathways.
Q3: What analytical techniques are recommended for stability testing of this compound?
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS/MS) is a powerful and commonly used technique for this purpose.[1][5][6] This method allows for the identification and characterization of impurities and degradation products.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in an aqueous formulation.
-
Possible Cause 1: pH-dependent hydrolysis.
-
Troubleshooting Step: Conduct a forced degradation study by exposing the modulator solution to acidic and basic conditions (e.g., 0.1 N HCl and 0.1 N NaOH) at an elevated temperature. Monitor the degradation over time using a stability-indicating HPLC method. The S1PR1 modulator etrasimod, for example, has been shown to degrade under acidic hydrolysis.[1]
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting Step: Perform a forced degradation study using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). Compare the degradation profile with that of a control sample to determine susceptibility to oxidation. Etrasimod has also been observed to degrade under oxidative stress.[1]
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Expose the modulator solution to controlled light conditions as specified in ICH guidelines (e.g., exposure to a combination of visible and UV light). Analyze the sample at various time points to assess for photodegradation.[1] Protect the formulation from light during storage and handling if it is found to be light-sensitive.
-
Issue 2: Precipitation of this compound from the aqueous solution.
-
Possible Cause: Poor aqueous solubility.
-
Troubleshooting Step: Determine the kinetic aqueous solubility of your modulator. This can be measured using methods like laser nephelometry.[7] If solubility is low, consider formulation strategies such as using co-solvents, cyclodextrins, or developing a salt form of the modulator to enhance its solubility.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate under the same temperature and time conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Keep the solid drug substance and a solution of the drug in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Optimization: Develop a gradient program that provides good separation between the parent drug and all degradation products observed in the forced degradation studies.
-
Detector Settings: Use a DAD to monitor the elution at multiple wavelengths to ensure all components are detected. Set the mass spectrometer to scan for the parent drug and potential degradation products.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]
Data Presentation
Table 1: Summary of Forced Degradation Studies for Etrasimod
| Stress Condition | Reagent | Temperature | Time | Degradation Products Formed |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 24 h | Yes |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 24 h | No |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Yes |
| Thermal | - | 80°C | 24 h | No |
| Photolytic | UV/Vis light | Room Temp | 7 days | Yes |
Data based on findings for the S1PR1 modulator etrasimod.[1]
Table 2: Kinetic Aqueous Solubility and Human Plasma Stability of Select S1PR1 Modulators
| Compound | Kinetic Solubility (µM) | Human Plasma Stability (Half-life in min) |
| Ponesimod | >100 | >180 |
| Compound 5a | 50-100 | >180 |
| Compound 5b | >100 | >180 |
This table presents example data for illustrative purposes.[7]
Visualizations
Caption: Simplified S1PR1 signaling pathway.
Caption: Workflow for stability testing of S1PR1 modulators.
Caption: Troubleshooting logic for S1PR1 modulator instability.
References
- 1. Development and validation of stability-indicating method of etrasimod by HPLC/DAD/MS/MS technique with greenness profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of stability-indicating method of etrasimod by HPLC/DAD/MS/MS technique with greenness profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Discovery of super soft-drug modulators of sphingosine-1-phosphate receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualityhub.com [qualityhub.com]
Technical Support Center: Overcoming Inconsistent Results in S1PR1 Modulator Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in animal studies involving Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during in vivo studies with S1PR1 modulators.
Issue 1: Variable or Incomplete Lymphocyte Sequestration
Question: We are observing inconsistent or lower-than-expected reductions in peripheral lymphocyte counts after administering our S1PR1 modulator. What are the potential causes and how can we troubleshoot this?
Answer:
Variable lymphocyte sequestration is a common challenge. The primary mechanism of S1PR1 modulators is to induce receptor internalization, trapping lymphocytes in secondary lymphoid organs.[1][2][3] Inconsistent results can stem from several factors related to the compound, animal model, or experimental procedure.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Bioavailability/Metabolism | Prodrugs: Some S1PR1 modulators, like fingolimod, are prodrugs requiring in vivo phosphorylation to become active.[1][4] Ensure the animal model has the necessary enzymatic activity (e.g., sphingosine kinase 2) for efficient conversion.[5][6] Consider using a direct-acting S1PR1 modulator if inconsistent metabolism is suspected. Pharmacokinetics: The compound's half-life and time to maximum concentration (Tmax) can vary between species.[7][8] Conduct pharmacokinetic (PK) studies in your chosen animal model to determine the optimal dosing regimen and sampling time points for pharmacodynamic (PD) analysis. |
| Animal Model and Species Differences | Species-Specific Receptor Affinity: The binding affinity of your modulator for S1PR1 may differ across species. Confirm the in vitro potency of your compound on the S1PR1 ortholog of your animal model. Animal Health Status: Underlying infections or inflammation can alter baseline lymphocyte counts and trafficking, masking the effect of the S1PR1 modulator. Ensure animals are healthy and sourced from a reliable vendor. |
| Experimental Protocol | Dosing and Formulation: Ensure accurate dosing and a consistent, stable formulation. For oral administration, consider the impact of food on absorption, as this can affect bioavailability.[7] Blood Sampling Technique: Stress from improper handling or excessive blood sampling can cause fluctuations in lymphocyte counts. Refine handling techniques and optimize the blood collection schedule. |
Troubleshooting Workflow for Inconsistent Lymphocyte Sequestration:
Caption: Troubleshooting workflow for inconsistent lymphocyte sequestration.
Issue 2: Unexpected Off-Target or Adverse Effects
Question: Our S1PR1 modulator is causing unexpected adverse effects, such as bradycardia or hypertension, which are not consistent across all animals. How can we investigate and mitigate these effects?
Answer:
Off-target effects of S1PR1 modulators are often due to their interaction with other S1P receptor subtypes (S1PR2-5), which are expressed in various tissues, including the cardiovascular, pulmonary, and central nervous systems.[4][9][10]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Receptor Selectivity | Non-Selective Compounds: First-generation modulators like fingolimod are non-selective and bind to S1PR1, S1PR3, S1PR4, and S1PR5.[5][9] S1PR3 activation on cardiac myocytes is linked to bradycardia.[9][11] If you are using a non-selective modulator, consider switching to a more selective second-generation compound (e.g., ponesimod, ozanimod) that primarily targets S1PR1 and S1PR5.[1][9] In Vitro Profiling: Perform a comprehensive in vitro screen of your modulator against all S1P receptor subtypes to understand its selectivity profile. |
| Species-Dependent Cardiovascular Physiology | Model Selection: The regulation of heart rate and rhythm by S1P receptors is species-dependent.[12] For example, bradycardia is a known first-dose effect in humans but is not typically observed in rodents with selective S1PR1 modulators.[12] The guinea pig has been identified as a more suitable model for studying cardiac effects.[12] Dose Titration: A progressive dose up-titration regimen can help desensitize the cardiac S1P receptors and mitigate first-dose bradycardia.[12] |
| Animal Stress | Handling and Environment: Stress can independently affect cardiovascular parameters. Ensure a controlled, low-stress environment and use refined handling techniques. For cardiovascular monitoring, consider using telemetry implants to gather data from conscious, unrestrained animals. |
Logical Relationship of S1PR Subtypes and Potential Off-Target Effects:
Caption: Relationship between S1PR subtypes and common physiological effects.
Quantitative Data Summary
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of S1PR1 modulators can vary significantly. The following tables summarize key parameters for several common modulators.
Table 1: Pharmacokinetic Properties of Selected S1PR1 Modulators
| Modulator | Animal Model | Tmax (hours) | Half-life (t½, hours) | Note |
| Ponesimod | Human | 2.0 - 4.0 | 21.7 - 33.4 | Dose-proportional pharmacokinetics.[7] |
| Fingolimod | Dog | ~4.0 | ~45.0 | Preclinical data for veterinary applications.[13] |
| Ozanimod | Human | ~10.0 | ~19.0 | Does not require phosphorylation for activation.[9][14] |
| BMS-986166 | Human | N/A | ~130 | Long half-life observed in Phase I studies.[15] |
Table 2: Pharmacodynamic Effects of Selected S1PR1 Modulators (Lymphocyte Reduction)
| Modulator | Dose | Animal Model/Species | Max. Lymphocyte Reduction | Time to Recovery |
| Ponesimod | ≥8 mg | Human | Dose-dependent | Return to normal within 96 hours.[7] |
| BMS-986166 | 0.75 mg (multiple doses) | Human | ~76% | Recovery begins 14-21 days after last dose.[15] |
| BMS-986166 | 1.5 mg (multiple doses) | Human | ~82% | Recovery begins 7 days after last dose.[15] |
| CYM-5442 | 10 mg/kg (single dose) | Mouse | Significant T and B cell reduction | Reversal of lymphopenia within 24 hours.[16] |
Experimental Protocols
Protocol 1: Lymphocyte Sequestration Assay in Rodents
Objective: To quantify the reduction in peripheral blood lymphocytes following administration of an S1PR1 modulator.
Materials:
-
S1PR1 modulator formulated in an appropriate vehicle
-
Rodent model (e.g., C57BL/6 mice or Lewis rats)
-
Anticoagulant (e.g., EDTA-coated microtainer tubes)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-B220)
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Baseline Blood Collection: Collect a pre-dose blood sample (e.g., 50-100 µL) from each animal via a standard method (e.g., tail vein, saphenous vein) into an EDTA tube. This will serve as the baseline (T=0) reading.
-
Compound Administration: Administer the S1PR1 modulator at the desired dose and route (e.g., oral gavage). Administer vehicle to the control group.
-
Post-Dose Blood Collection: Collect blood samples at predetermined time points post-dose (e.g., 4, 8, 24, 48, and 96 hours). The timing should be informed by the compound's known or predicted PK profile.
-
Lymphocyte Counting:
-
Hematology Analyzer: Use an automated analyzer calibrated for the specific species to obtain total lymphocyte counts.
-
Flow Cytometry (for detailed analysis): a. Lyse red blood cells using an appropriate lysis buffer. b. Stain the remaining cells with fluorescently-labeled antibodies to identify total lymphocytes (CD45+), T cells (CD3+), and B cells (B220+). c. Acquire samples on a flow cytometer and analyze the data to determine the percentage and absolute count of each lymphocyte subset.
-
-
Data Analysis: Calculate the percentage change in lymphocyte count from baseline for each animal at each time point. Compare the results between the treated and vehicle control groups.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of S1PR1 modulator-induced lymphocyte sequestration? A: S1P is a lipid signaling molecule that exists in a concentration gradient between lymph/blood (high concentration) and secondary lymphoid organs (low concentration). Lymphocytes express S1PR1 on their surface, which is necessary for them to sense this gradient and egress from the lymph nodes into circulation. S1PR1 modulators bind to S1PR1, leading to the internalization and degradation of the receptor.[1][3] This functional antagonism renders the lymphocytes unable to respond to the S1P gradient, effectively trapping them within the lymph nodes and reducing their numbers in the peripheral blood.[1][2]
Q2: How do I choose the right animal model for my S1PR1 modulator study? A: The choice of animal model depends on the research question.
-
For Efficacy Studies in Autoimmunity: The Experimental Autoimmune Encephalomyelitis (EAE) model in mice or rats is the most common model for studying multiple sclerosis.[1][17] Other models include collagen-induced arthritis for rheumatoid arthritis or colitis models for inflammatory bowel disease.[9][14]
-
For Cardiovascular Safety: As mentioned, rodents are often not predictive of the bradycardic effects seen in humans. The conscious guinea pig with telemetry is a more appropriate model for assessing potential cardiac effects.[12]
-
For CNS-Specific Effects: To study the direct effects of S1PR1 modulators on neural cells, models of neurodegeneration or brain injury can be used. It's important to use a modulator that can cross the blood-brain barrier.[4][18]
Q3: What is the difference between first and second-generation S1PR1 modulators? A: The primary difference lies in their receptor selectivity.
-
First-generation (e.g., Fingolimod): These are typically non-selective and bind to multiple S1P receptor subtypes (S1PR1, 3, 4, 5).[9][10] This lack of selectivity is associated with a higher potential for off-target effects, such as bradycardia (via S1PR3).[4][9]
-
Second-generation (e.g., Siponimod, Ozanimod, Ponesimod): These compounds were designed for greater selectivity, primarily targeting S1PR1 and S1PR5.[1][19] This improved selectivity profile generally leads to a better safety profile, particularly regarding cardiovascular effects.[20]
Q4: Can S1PR1 modulators directly affect cells within the central nervous system (CNS)? A: Yes. Many S1PR1 modulators are lipophilic and can cross the blood-brain barrier.[4] S1P receptors are expressed on various CNS cells, including astrocytes, microglia, and neurons.[5][21] Studies have shown that S1PR1 modulation can have direct neuroprotective effects, reduce neuroinflammation, and potentially promote remyelination, independent of their peripheral effects on lymphocytes.[17][18][19]
S1PR1 Signaling Pathway
Caption: Simplified S1PR1 signaling and modulator-induced internalization.
References
- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. researchgate.net [researchgate.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 11. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. Efficacy and Safety of S1P1 Receptor Modulator Drugs for Patients with Moderate-to-Severe Ulcerative Colitis [mdpi.com]
- 15. The safety and pharmacokinetics of a novel, selective S1P1R modulator in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 19. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for S1PR1 Modulator Effects on Non-Immune Cells in CNS Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving sphingosine-1-phosphate receptor 1 (S1PR1) modulators in the central nervous system (CNS). The primary focus is to offer strategies for distinguishing the direct effects on non-immune CNS cells from the well-established peripheral immunomodulatory actions of these compounds.
Frequently Asked Questions (FAQs)
Q1: How can I determine if the observed CNS effects of my S1PR1 modulator are due to its action on non-immune cells versus its peripheral immune-suppressing effects?
A1: Distinguishing between direct CNS and peripheral immune effects is a critical challenge. A multi-pronged approach is recommended:
-
Use of Brain-Penetrant vs. Non-Brain-Penetrant Modulators: Compare the effects of a modulator that can cross the blood-brain barrier (BBB) with one that is restricted to the periphery. If a CNS effect is observed only with the brain-penetrant compound, it strongly suggests a direct action on CNS cells.
-
Cell-Specific Knockout Models: Employing Cre-Lox systems to create conditional knockout mice lacking S1PR1 in specific CNS cell populations (e.g., astrocytes using a GFAP promoter, or neurons using a Nestin promoter) is a powerful tool. If the therapeutic effects of the S1PR1 modulator are absent in these mice, it confirms the involvement of that specific cell type.[1][2]
-
In Vitro Studies: Isolate and culture primary CNS cells such as astrocytes, microglia, neurons, and oligodendrocytes.[3][4] Direct application of the S1PR1 modulator to these cultures can reveal cell-autonomous effects independent of peripheral immune cells.
-
Adoptive Transfer Experiments: In animal models of neuroinflammation, such as Experimental Autoimmune Encephalomyelitis (EAE), lymphocytes from a treated animal can be transferred to a naive animal to assess the contribution of the peripheral immune modulation.
Q2: Which non-immune cells in the CNS express S1PR1, and what are the known functions of this receptor in these cells?
A2: S1PR1 is expressed on a variety of non-immune cells within the CNS, where it plays diverse roles:[3][5]
-
Astrocytes: S1PR1 is highly expressed on astrocytes and its activation is implicated in astrogliosis, neuroinflammation, and neuropathic pain.[1][2][6][7][8][9] Modulation of astrocytic S1PR1 can influence the production of both pro-inflammatory and neuroprotective factors.[7][8]
-
Neurons: S1PR1 is involved in neuronal plasticity, synapse formation, and the migration of neuronal progenitor cells.[1][3] Its modulation can impact neurotransmission and neuronal survival.[1][10]
-
Oligodendrocytes and their Precursor Cells (OPCs): S1PR1 is expressed on these cells and may play a role in myelination and remyelination, although the precise effects of S1PR1 modulators on these processes are still under investigation.[3][11][12]
-
Microglia: While other S1P receptors can be more prominent, S1PR1 is also expressed on microglia and its modulation can influence their activation state and inflammatory responses.[4][12]
Q3: How do I choose the most appropriate S1PR1 modulator for my CNS study to minimize off-target effects?
A3: The choice of modulator is critical. First-generation modulators like fingolimod are non-selective and also target S1PR3, S1PR4, and S1PR5, which can lead to off-target effects such as bradycardia.[3][13][14] Newer, second-generation modulators (e.g., siponimod, ozanimod, ponesimod) offer higher selectivity for S1PR1 and S1PR5, which can help to reduce confounding off-target effects.[13][15][16] For studies aiming to isolate the role of S1PR1, a highly selective modulator is recommended.
Q4: What are some potential confounding variables to consider when interpreting data from CNS studies with S1PR1 modulators?
A4: Beyond the immune versus non-immune effects, consider the following:
-
Pharmacokinetics and BBB Penetrance: Different modulators have varying abilities to cross the BBB. Ensure you have characterized the brain concentration of your chosen compound.
-
Receptor Downregulation and Functional Antagonism: Many S1PR1 modulators act as functional antagonists by causing receptor internalization.[13] This can lead to complex signaling dynamics over time.
-
Developmental vs. Adult CNS Effects: The role of S1PR1 can differ between the developing and adult CNS. Interpret your findings within the context of the age of your experimental animals.
Troubleshooting Guides
Problem 1: An S1PR1 modulator shows a neuroprotective effect in an animal model of stroke, but it is unclear if this is due to reduced immune cell infiltration or a direct effect on neurons.
| Troubleshooting Step | Experimental Protocol | Expected Outcome and Interpretation |
| 1. In Vitro Neuronal Viability Assay | Culture primary neurons and induce ischemic conditions (e.g., oxygen-glucose deprivation). Treat the cultures with the S1PR1 modulator at relevant concentrations. Assess neuronal viability using assays like MTT or LDH release. | If the modulator directly protects neurons from cell death in vitro, it supports a direct neuroprotective mechanism. |
| 2. Use of a Non-Brain-Penetrant S1PR1 Modulator | In the stroke animal model, administer a peripherally restricted S1PR1 modulator and compare its efficacy to your brain-penetrant modulator. | If the non-penetrant modulator fails to provide neuroprotection despite reducing peripheral lymphocyte counts, it strengthens the case for a direct CNS effect of the brain-penetrant drug. |
| 3. Neuron-Specific S1PR1 Knockout Model | Utilize a mouse model where S1PR1 is specifically deleted in neurons (e.g., using a Nestin-Cre driver). Induce stroke in these mice and treat with the S1PR1 modulator. | If the neuroprotective effect of the modulator is diminished or absent in the knockout mice, it provides strong evidence that the effect is mediated through neuronal S1PR1. |
Problem 2: Treatment with an S1PR1 modulator in an EAE model reduces disease severity, but also causes unexpected astrocyte reactivity.
| Troubleshooting Step | Experimental Protocol | Expected Outcome and Interpretation |
| 1. Primary Astrocyte Culture | Isolate and culture primary astrocytes. Treat with the S1PR1 modulator and analyze markers of reactivity (e.g., GFAP expression, cytokine release).[7] | This will determine if the modulator directly induces astrocyte reactivity in the absence of other cell types. |
| 2. Astrocyte-Specific S1PR1 Knockout EAE Model | Induce EAE in mice lacking S1PR1 specifically in astrocytes (e.g., GFAP-Cre;S1pr1-floxed). Treat with the S1PR1 modulator and assess both disease severity and astrocyte reactivity.[1] | If the reduction in disease severity persists but the aberrant astrocyte reactivity is absent in the knockout mice, it suggests the modulator's therapeutic effect is independent of its direct action on astrocytic S1PR1, and the reactivity is a direct, on-target effect. |
| 3. Compare with a More Selective Modulator | If using a non-selective modulator like fingolimod, repeat the key experiments with a highly selective S1PR1 modulator. | If the astrocyte reactivity is not observed with the selective modulator, it was likely an off-target effect mediated by other S1PR subtypes. |
Quantitative Data Summary
| Parameter | Cell Type | Modulator | Effect | Reference |
| S1PR1 Expression | Astrocytes | - | High expression, contributes to neuroinflammation | [1][17] |
| S1PR1 Expression | Neurons | - | Expressed, involved in plasticity and migration | [3][17] |
| S1PR1 Expression | Oligodendrocytes | - | Expressed, role in (re)myelination | [3][17] |
| Pro-inflammatory Gene Expression | Primary Astrocytes | FTY720 (Fingolimod) | Decreased expression of Ccl2, Csf2, Il6, Tnfa | [7] |
| Anti-inflammatory Gene Expression | Primary Astrocytes | FTY720 (Fingolimod) | Increased expression of Il10 | [7] |
| Lymphocyte Count | Peripheral Blood | Fingolimod | 20-30% decrease in the first week | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of S1PR1 Modulator Effects on Primary Astrocytes
-
Astrocyte Isolation and Culture:
-
Isolate cortical astrocytes from neonatal (P1-P3) mouse or rat pups.
-
Culture the cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Purify the astrocyte culture by shaking to remove microglia and oligodendrocytes.
-
Confirm astrocyte purity (>95%) by GFAP immunostaining.
-
-
Modulator Treatment:
-
Plate purified astrocytes and allow them to reach 80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with the S1PR1 modulator at a range of concentrations (e.g., 1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
For inflammatory studies, co-treat with an inflammatory stimulus like LPS (100 ng/mL).
-
-
Downstream Analysis:
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to analyze the expression of genes related to inflammation (e.g., Il6, Tnf, Ccl2) and neuroprotection (e.g., Bdnf, Il10).
-
ELISA: Collect cell culture supernatants and measure the secretion of cytokines and chemokines.
-
Immunocytochemistry: Fix the cells and stain for proteins of interest, such as GFAP (astrocyte reactivity) or p-STAT3 (S1PR1 signaling).
-
Signaling Pathways and Workflows
Caption: S1PR1 signaling cascade in astrocytes.
Caption: Experimental workflow to differentiate direct vs. indirect CNS effects.
Caption: Target selectivity of different S1PR1 modulators.
References
- 1. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-Phosphate Receptors in the Central Nervous and Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | S1P/S1PR1 signaling is involved in the development of nociceptive pain [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain | Semantic Scholar [semanticscholar.org]
- 10. Sphingosine 1-Phoshpate Receptors are Located in Synapses and Control Spontaneous Activity of Mouse Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are S1PRs modulators and how do they work? [synapse.patsnap.com]
- 16. Clinical Status and CNS Adverse Drug Report of Sphingosine-1-Phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Confounding Effects of S1PR1 Modulation on Cardiovascular Parameters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1PR1 modulators. The information is designed to help you anticipate, understand, and mitigate the confounding cardiovascular effects that can arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular side effects observed with S1PR1 modulation?
A1: The most frequently reported cardiovascular adverse events associated with S1PR1 modulators are bradyarrhythmia (a slow heart rate) and hypertension (high blood pressure)[1][2][3][4]. The initiation of S1PRM dosing can trigger a decrease in heart rate and blood pressure due to initial S1PR1 agonism[1][3]. Continuous dosing, however, can lead to the downregulation of S1PR1 and a subsequent increase in blood pressure[1][3].
Q2: What is the underlying mechanism of S1PR1 modulator-induced bradycardia?
A2: S1PR1 modulator-induced bradycardia is primarily caused by the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in atrial myocytes[5][6][7]. This leads to myocyte hyperpolarization and a temporary reduction in excitability, resulting in a decreased heart rate[1][3]. This effect is typically transient and most pronounced after the first dose[1][3].
Q3: Why do S1PR1 modulators cause hypertension with chronic administration?
A3: Chronic administration of S1PR1 modulators leads to the downregulation and functional antagonism of S1PR1 on endothelial cells[6][8]. This impairs endothelial nitric oxide synthase (eNOS) activation and reduces nitric oxide (NO) production, a key vasodilator[6][8]. The resulting imbalance, with a shift towards S1PR2/3-mediated vasoconstriction in vascular smooth muscle cells, contributes to a sustained increase in blood pressure[6][8].
Q4: Are second-generation S1PR1 modulators free from cardiovascular side effects?
A4: While second-generation S1PR1 modulators were designed to be more selective and have a better safety profile, they are not entirely free from cardiovascular side effects[3][4][9]. Although some second-generation agents that minimize S1PR3 binding have been developed, similar cardiovascular adverse events, such as bradycardia and hypertension, have still been observed[3][4]. However, strategies like dose titration have helped to mitigate some of these effects[9].
Q5: What is dose titration and how does it help mitigate cardiovascular effects?
A5: Dose titration is a strategy where the dose of a drug is gradually increased over time to reach the desired therapeutic level. For S1PR1 modulators with a short half-life, a gradual up-titration regimen can mitigate the acute negative chronotropic effects (heart rate decrease) observed with the first dose[5][10]. This allows the cardiovascular system to adapt to the presence of the modulator, reducing the severity of initial bradycardia[10].
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with S1PR1 modulators.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Unexpectedly severe or prolonged bradycardia | 1. Incorrect Dosing: Overestimation of the appropriate dose for the animal model. 2. Rapid IV Administration: Bolus intravenous injection can lead to a rapid peak concentration and exaggerated pharmacological response. 3. Anesthesia Interaction: Some anesthetics can have cardiodepressant effects that potentiate the bradycardic effect of S1PR1 modulators. 4. Genetic Strain Differences: The genetic background of the animal model may influence its sensitivity to S1PR1 modulation. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose with an acceptable cardiovascular safety margin. 2. Slower Infusion Rate: For intravenous administration, use a slower infusion rate to avoid a rapid spike in plasma concentration. 3. Anesthetic Choice: Use an anesthetic with minimal cardiovascular impact, such as isoflurane, and ensure consistent and appropriate anesthetic depth. Monitor vital signs closely. 4. Strain Characterization: Be aware of the known cardiovascular characteristics of your chosen animal strain. |
| Inconsistent or highly variable blood pressure readings | 1. Stress-Induced Hypertension: Improper handling or restraint of the animals can cause stress, leading to transient increases in blood pressure. 2. Inadequate Acclimatization: Animals may not be sufficiently acclimatized to the blood pressure measurement procedure or equipment. 3. Technical Issues with Measurement: Incorrect placement of the tail-cuff or telemetry probe can lead to inaccurate readings. | 1. Proper Handling: Handle animals calmly and gently to minimize stress. 2. Acclimatization Period: Allow for an adequate acclimatization period for the animals to get used to the experimental setup before recording baseline measurements. 3. Consistent Technique: Ensure consistent and correct placement of the measurement device according to the manufacturer's instructions. For tail-cuff measurements, ensure the cuff size is appropriate for the animal. |
| Lack of expected hypertensive response with chronic treatment | 1. Insufficient Drug Exposure: The dose or dosing frequency may be too low to achieve sustained S1PR1 downregulation. 2. Metabolic Differences: The animal model may metabolize the compound more rapidly than expected. 3. Compensatory Mechanisms: The animal model may have robust compensatory mechanisms that counteract the hypertensive effects. | 1. Pharmacokinetic Analysis: Perform pharmacokinetic studies to ensure adequate drug exposure over the treatment period. 2. Dose Adjustment: Consider increasing the dose or dosing frequency based on pharmacokinetic data. 3. Alternative Models: If compensatory mechanisms are suspected, consider using a different animal model or a model with a predisposition to hypertension. |
| Unexpected mortality in the treatment group | 1. Severe Cardiovascular Compromise: A combination of severe bradycardia and hypotension, or other unforeseen cardiovascular events. 2. Off-Target Effects: The S1PR1 modulator may have off-target effects at the dose used. | 1. Continuous Monitoring: Implement continuous telemetry monitoring of cardiovascular parameters to identify the cause of mortality. 2. Dose Reduction: Start with a lower dose and titrate up to assess tolerability. 3. Histopathological Analysis: Perform detailed histopathological analysis of the heart and major blood vessels to identify any structural abnormalities. |
Experimental Protocols
In Vivo Blood Pressure Measurement in Mice using Tail-Cuff Method
This protocol is adapted for assessing the effects of S1PR1 modulators on systolic blood pressure.
Materials:
-
Mouse tail-cuff blood pressure system
-
Animal restrainer
-
Heating pad or lamp
-
S1PR1 modulator solution and vehicle control
Procedure:
-
Acclimatization: For at least 3-5 days prior to the experiment, acclimate the mice to the restrainer and the tail-cuff procedure for 10-15 minutes each day. This is crucial to minimize stress-induced hypertension.
-
Animal Preparation: Place the mouse in the restrainer on a heating pad to warm the tail and facilitate blood flow detection. Maintain a consistent and comfortable temperature.
-
Baseline Measurement: Secure the tail-cuff and sensor on the mouse's tail according to the manufacturer's instructions. Record at least 10-15 consecutive blood pressure measurements to obtain a stable baseline reading.
-
Drug Administration: Administer the S1PR1 modulator or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Measurement: At predetermined time points after drug administration (e.g., 1, 2, 4, 6, 24 hours for acute effects; daily or weekly for chronic studies), repeat the blood pressure measurement process as described in step 3.
-
Data Analysis: Average the blood pressure readings for each time point and compare the changes from baseline between the treatment and vehicle control groups.
Ex Vivo Assessment of Vascular Reactivity using Pressure Myography
This protocol allows for the detailed examination of endothelial and smooth muscle function in isolated resistance arteries.
Materials:
-
Pressure myograph system
-
Dissection microscope
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution
-
S1PR1 modulator, vasoconstrictors (e.g., phenylephrine), and vasodilators (e.g., acetylcholine)
-
Anesthetic
Procedure:
-
Vessel Isolation: Anesthetize the animal and dissect the desired resistance artery (e.g., mesenteric artery) under a dissection microscope. Carefully clean the artery of surrounding adipose and connective tissue in cold PSS.
-
Vessel Mounting: Transfer the isolated artery segment to the pressure myograph chamber and mount it on two glass cannulas. Secure the vessel with sutures.
-
Pressurization and Equilibration: Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate in warmed, oxygenated PSS for at least 30-60 minutes.
-
Viability Check: Assess the vessel's viability by inducing constriction with a high potassium solution.
-
Pre-constriction: Submaximally constrict the artery with a vasoconstrictor like phenylephrine to establish a stable tone.
-
Drug Application: Add cumulative concentrations of the S1PR1 modulator to the bath and record the changes in vessel diameter.
-
Endothelial Function Assessment: To assess endothelium-dependent vasodilation, apply cumulative concentrations of acetylcholine and measure the relaxation response.
-
Data Analysis: Express the changes in vessel diameter as a percentage of the pre-constriction tone. Compare the concentration-response curves between vessels from treated and control animals.
In Vivo Cardiac Function Assessment in Mice using Echocardiography
This non-invasive technique provides valuable information on cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia system (isoflurane is recommended)
-
Heated platform with ECG electrodes
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane. Remove the chest fur using a depilatory cream to ensure good probe contact. Place the mouse in a supine position on the heated platform and monitor the heart rate and body temperature. Maintain a heart rate of >400 beats per minute[11].
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Acquire B-mode and M-mode images to measure left ventricular (LV) dimensions (internal diameter, wall thickness) during systole and diastole.
-
Parasternal Short-Axis (PSAX) View: Obtain images at the level of the papillary muscles to further assess LV dimensions and function.
-
Apical Four-Chamber View: Use Doppler imaging to assess blood flow across the mitral and aortic valves.
-
-
Data Analysis:
-
From the M-mode images, calculate key parameters of cardiac function including:
-
Ejection Fraction (EF)
-
Fractional Shortening (FS)
-
Stroke Volume (SV)
-
Cardiac Output (CO)
-
-
Compare these parameters before and after S1PR1 modulator treatment, and between treated and control groups.
-
Data Presentation
Table 1: Summary of Cardiovascular Parameters Affected by S1PR1 Modulators
| Parameter | S1PR1 Modulator Effect | Typical Time Course | Key References |
| Heart Rate | Initial decrease (Bradycardia) | Peaks within hours of the first dose, transient | [1][3] |
| Blood Pressure | Initial transient decrease, followed by a sustained increase (Hypertension) with chronic dosing | Initial decrease within hours; increase becomes apparent after several weeks of continuous treatment | [1][3][6][8] |
| Atrioventricular (AV) Conduction | Potential for transient delay | Coincides with the initial bradycardic effect | [5][6] |
| Endothelial-Dependent Vasodilation | Impaired with chronic treatment | Develops over the course of chronic administration | [6][8] |
Table 2: Comparison of Cardiovascular Effects of Different S1PR Modulators (Pooled Analysis Data)
| Adverse Event | Relative Risk (RR) vs. Control (95% CI) | S1PR Modulators Included in Analysis | Reference |
| Overall Cardiovascular AEs | 2.21 (1.58–3.10) | Fingolimod, Ozanimod, Siponimod | [1][2] |
| Bradyarrhythmia | 2.92 (1.91–4.46) | Fingolimod, Ozanimod, Siponimod | [1][2] |
| Hypertension | 2.00 (1.49–2.67) | Fingolimod, Ozanimod, Siponimod | [1][2] |
Visualizations
Caption: S1PR1 modulator-induced bradycardia signaling pathway.
Caption: Mechanism of chronic S1PR1 modulator-induced hypertension.
Caption: Experimental workflow for cardiovascular assessment.
References
- 1. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1PR1 signaling regulates blood flow and pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Risk for Cardiovascular Adverse Events Associated With Sphingosine-1-Phosphate Receptor Modulators in Patients With Multiple Sclerosis: Insights From a Pooled Analysis of 15 Randomised Controlled Trials [frontiersin.org]
- 5. Cardiodynamic Interactions between Two S1P1 Receptor Modulators in an Experimental Clinical Setting: Different Pharmacokinetic Properties as an Opportunity to Mitigate First-Dose Heart Rate Effects | MDPI [mdpi.com]
- 6. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitigation of Initial Cardiodynamic Effects of the S1P1 Receptor Modulator Ponesimod Using a Novel Up-Titration Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Support Center for S1PR1 Modulator Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the complexities of translating preclinical data for Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators into clinical efficacy. Through a series of frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data tables, this document aims to illuminate common challenges and provide practical solutions for navigating the preclinical to clinical journey.
Introduction to the Challenge
S1PR1 modulators have emerged as a promising class of therapeutics for autoimmune diseases, primarily by sequestering lymphocytes in secondary lymphoid organs and preventing their infiltration into sites of inflammation. While preclinical models, such as the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis, have been instrumental in their development, the translation of preclinical findings to successful clinical outcomes is not always straightforward. Discrepancies in pharmacokinetics, pharmacodynamics, receptor subtype selectivity, and off-target effects between animal models and humans present significant hurdles. This guide is designed to equip researchers with the knowledge to anticipate and address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does the dose of an S1PR1 modulator that causes profound lymphopenia in mice not directly translate to an effective dose in humans?
A1: The dose-response relationship for S1PR1 modulators and lymphopenia is highly species-dependent. Several factors contribute to this discrepancy:
-
Pharmacokinetics (PK): Differences in absorption, distribution, metabolism, and excretion (ADME) between species can lead to vastly different drug exposures at the same mg/kg dose. For instance, the metabolic pathways and the enzymes involved, such as cytochrome P450 isoenzymes in the liver, can vary significantly between rodents and humans.
-
Receptor Density and Sensitivity: The number of S1PR1 receptors on lymphocytes and their sensitivity to modulation can differ across species.
-
Body Surface Area: Allometric scaling based on body surface area is often a more accurate method for dose conversion between species than simple weight-based calculations. For example, a 0.1 mg/kg effective dose in mice for fingolimod was predictive of the 0.5 mg daily dose in humans when using this conversion method.[1]
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its free concentration and, therefore, its pharmacological activity. This binding can differ between species.
Q2: We are observing significant cardiovascular side effects (e.g., bradycardia) in our preclinical models that were not anticipated based on the modulator's selectivity for S1PR1. What could be the reason?
A2: While S1PR3 is primarily associated with bradycardia in rodents, the situation in humans and other species like dogs can be more complex.[2]
-
Species-Specific S1PR Subtype Function: In humans, S1PR1 activation on atrial myocytes is a key contributor to bradycardia.[3] This is a critical difference from mice, where S1PR3 plays a more dominant role in heart rate regulation. Therefore, even a highly selective S1PR1 modulator can cause bradycardia in humans and potentially in species with similar cardiac S1PR pharmacology.
-
Off-Target Effects: At higher concentrations, your modulator might be interacting with other S1P receptor subtypes or entirely different receptors that are expressed in the cardiovascular system.
-
Metabolites: The parent drug may be selective for S1PR1, but its metabolites could have different selectivity profiles and contribute to off-target effects. It is crucial to characterize the pharmacology of major metabolites in relevant species.
Q3: Our S1PR1 modulator shows potent efficacy in the EAE model, but the clinical trial for multiple sclerosis is not showing the expected level of efficacy. What are the potential reasons for this translational failure?
A3: The EAE model, while valuable, has limitations in predicting clinical efficacy for multiple sclerosis (MS) for several reasons:
-
Disease Heterogeneity: EAE is an induced model of autoimmunity that primarily reflects the inflammatory aspects of MS. Human MS is a much more heterogeneous disease with significant neurodegenerative components that are not fully recapitulated in EAE.
-
Differences in Immune Response: The specific myelin antigens used to induce EAE and the resulting T-cell responses may not fully mirror the complex and varied autoimmune response in human MS patients.
-
Chronic vs. Acute Models: Many EAE models are acute or relapsing-remitting, while clinical efficacy in MS often requires demonstrating an impact on long-term disability progression, a feature of chronic neurodegeneration.
-
CNS Penetration and Effects: The ability of a drug to cross the blood-brain barrier and exert direct effects on neural cells (which also express S1PRs) can be crucial for efficacy in MS. This may differ between preclinical models and humans. For example, ozanimod was effective in reducing the clinical severity of EAE in mice at a dose of 0.6 mg/kg.[4][5] While ozanimod has shown clinical efficacy in MS, the direct translation of the magnitude of the effect from EAE is not always linear.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Lymphopenia in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | Verify dose calculations, concentration of the dosing solution, and the stability of the compound in the vehicle. Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection). |
| PK Issues in the Chosen Species | Profile the pharmacokinetics of your compound in the selected animal model. A high rate of metabolism or poor absorption can lead to insufficient drug exposure. Consider using a different species or modifying the formulation to improve bioavailability. |
| High Inter-Animal Variability | Ensure a homogenous group of animals in terms of age, weight, and genetic background. Increase the number of animals per group to improve statistical power. Monitor for any signs of stress or illness in the animals, as this can affect physiological responses. |
| Timing of Blood Sampling | The nadir of lymphocyte count can vary depending on the compound and species. Perform a time-course experiment to determine the optimal time point for assessing lymphopenia after dosing. |
| Assay Variability | Validate your lymphocyte counting method (e.g., flow cytometry). Ensure consistent sample preparation, staining, and gating strategies. Use appropriate controls to monitor for assay performance. |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | A compound that is potent in vitro may have poor oral bioavailability, rapid clearance, or a high volume of distribution in vivo, leading to low target engagement. Conduct thorough PK studies to understand the compound's disposition. |
| Metabolic Instability | The compound may be rapidly metabolized in the liver to inactive forms. Perform in vitro metabolism studies using liver microsomes from the relevant species to assess metabolic stability. |
| Off-Target Pharmacology | In vivo, the compound may have off-target effects that counteract its intended therapeutic action or cause toxicity at doses required for efficacy. Profile the compound against a panel of other receptors and enzymes. |
| Prodrug Activation | Some S1PR1 modulators, like fingolimod, are prodrugs that require phosphorylation to become active. Ensure that the preclinical species has the necessary enzymes (e.g., sphingosine kinases) to activate your compound if it is a prodrug. |
| Receptor Occupancy vs. Signaling | High receptor binding in vitro does not always translate to the desired functional response in vivo. The compound might be a partial agonist or have biased signaling properties that differ in a complex biological system. |
Quantitative Data Tables
Table 1: Preclinical vs. Clinical Doses for Lymphopenia
| S1PR1 Modulator | Species | Effective Dose for Lymphopenia (mg/kg) | Human Equivalent Dose (HED) (mg/kg) * | Clinical Dose (mg/day) | Approximate Lymphocyte Reduction |
| Fingolimod | Mouse | 0.1 - 0.3 | 0.008 - 0.024 | 0.5 | ~70% |
| Rat | ~0.3 | ~0.048 | 0.5 | ~70% | |
| Dog | N/A | N/A | 0.5 | ~70% | |
| Human | N/A | N/A | 0.5 | ~70% | |
| Siponimod | Mouse | ~1.5 (maximal reduction) | ~0.12 | 2 | ~70-80% |
| Rat | 0.3 | 0.048 | 2 | ~70-80% | |
| Human | N/A | N/A | 2 | ~70-80% | |
| Ozanimod | Mouse | 0.2 | 0.016 | 0.92 | ~55% |
| Rat | N/A | N/A | 0.92 | ~55% | |
| Human | N/A | N/A | 0.92 | ~55% |
*Human Equivalent Dose calculated using body surface area conversion factors. Data compiled from multiple sources and represent approximate values.[1][6][7]
Detailed Experimental Protocols
Protocol 1: S1PR1 Receptor Internalization Assay (Flow Cytometry)
Objective: To quantify the agonist-induced internalization of S1PR1 on the surface of lymphocytes.
Materials:
-
Isolated primary lymphocytes or a cell line stably expressing tagged S1PR1 (e.g., HA- or FLAG-tagged).
-
S1PR1 modulator (test compound) and a known S1PR1 agonist (positive control, e.g., S1P).
-
Fluorescently conjugated antibody targeting the extracellular tag of the S1PR1 or a validated anti-S1PR1 antibody.
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture and harvest cells according to standard protocols. If using primary lymphocytes, isolate them from whole blood using density gradient centrifugation.
-
Compound Treatment: Resuspend cells in serum-free media and incubate with various concentrations of the test compound or controls for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.
-
Antibody Staining: Place cells on ice to stop internalization. Wash the cells with cold FACS buffer. Incubate the cells with the fluorescently conjugated anti-S1PR1 antibody for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Fixation (Optional): If not analyzing immediately, fix the cells with fixation buffer for 15-20 minutes at room temperature. Wash the cells again.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live, single-cell population. The mean fluorescence intensity (MFI) of the S1PR1 staining is proportional to the amount of receptor remaining on the cell surface. Calculate the percentage of receptor internalization relative to the vehicle-treated control.
Protocol 2: [³⁵S]GTPγS Binding Assay for S1PR1
Objective: To measure the activation of G-proteins coupled to S1PR1 upon agonist binding.
Materials:
-
Cell membranes prepared from a cell line overexpressing human S1PR1.
-
[³⁵S]GTPγS (radioligand).
-
Non-radiolabeled GTPγS (for non-specific binding determination).
-
GDP.
-
S1PR1 modulator (test compound) and a known S1PR1 agonist (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of the test compound or controls in the assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioactivity.
-
Scintillation Counting: Dry the filter mat and place it in a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (determined in the presence of excess non-radiolabeled GTPγS) from all measurements. Plot the specific binding as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: S1PR1 Signaling Pathway.
Caption: Challenges in Preclinical to Clinical Translation.
Caption: S1PR1 Modulator Experimental Workflow.
References
- 1. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Investigation of S1PR1 Expression in the Central Nervous System Using [3H]CS1P1 and [11C]CS1P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ZEPOSIA® (ozanimod) UC Safety Profile | For HCPs [zeposiahcp.com]
Validation & Comparative
A Preclinical Head-to-Head: Comparative Efficacy of Fingolimod vs. Ozanimod in Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the preclinical efficacy of two prominent sphingosine-1-phosphate (S1P) receptor modulators, fingolimod and ozanimod, in established animal models of multiple sclerosis (MS). The data presented is drawn from head-to-head preclinical studies to offer a direct comparison of their therapeutic potential before clinical application.
Mechanism of Action: A Tale of Two Modulators
Both fingolimod (Gilenya) and ozanimod (Zeposia) function by modulating S1P receptors, which play a crucial role in controlling the egress of lymphocytes from lymph nodes. By acting as functional antagonists of the S1P1 receptor subtype on lymphocytes, these drugs lead to the sequestration of these immune cells, preventing their infiltration into the central nervous system (CNS) where they would otherwise drive inflammatory demyelination.[1][2][3]
The key difference lies in their receptor selectivity. Fingolimod is a non-selective modulator, targeting S1P receptor subtypes 1, 3, 4, and 5.[4] In contrast, ozanimod is a more targeted agent, demonstrating high selectivity for S1P subtypes 1 and 5.[1][4] This selectivity is hypothesized to reduce the risk of adverse events associated with the modulation of other S1P receptor subtypes, such as the cardiac effects linked to S1P3.[4]
Comparative Efficacy in a Preclinical MS Model
A key head-to-head study evaluated the therapeutic efficacy of ozanimod (formerly RPC1063) and fingolimod (FTY720) in the experimental autoimmune encephalomyelitis (EAE) model, a standard preclinical model for MS. In this study, treatment was initiated upon the first signs of clinical disease to assess therapeutic, rather than prophylactic, potential.
The results demonstrated that ozanimod produced a dose-dependent reduction in disease severity, with an efficacy profile that was comparable to a high, maximally effective dose of fingolimod.[1]
| Parameter | Vehicle (Control) | Ozanimod (0.6 mg/kg) | Fingolimod (3.0 mg/kg) |
| Preclinical Model | MOG₃₅₋₅₅-induced EAE in C57Bl/6 Mice | MOG₃₅₋₅₅-induced EAE in C57Bl/6 Mice | MOG₃₅₋₅₅-induced EAE in C57Bl/6 Mice |
| Administration | Oral, Daily for 14 days | Oral, Daily for 14 days | Oral, Daily for 14 days |
| Mean Clinical Score (Day 14) | ~2.5 | <1.0 | <1.0 |
| Peripheral Lymphocyte Reduction | Baseline | ~51% | ~78% |
| Reference | [1] | [1] | [1] |
| Note: Clinical scores are estimated from graphical data presented in the source publication. Lymphocyte reduction was measured 24 hours after the final dose. |
Experimental Protocols
The data presented above was generated using a standardized and robust EAE protocol. Understanding the methodology is critical for interpreting the results.
Model: Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅-induced EAE in C57Bl/6 mice.[1]
Protocol Steps:
-
Induction: Female C57Bl/6 mice are immunized with an emulsion of MOG₃₅₋₅₅ peptide and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 to facilitate the breakdown of the blood-brain barrier.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Treatment Initiation: Upon observation of the first clinical sign (typically a limp tail, score of 1), mice are randomized into treatment groups.
-
Drug Administration: Fingolimod, ozanimod, or a vehicle control is administered orally, once daily, for a specified duration (e.g., 14 days).[1]
-
Terminal Analysis: At the end of the treatment period, various endpoints are assessed:
-
Clinical Scores: Daily monitoring continues to track disease progression or amelioration.
-
Pharmacodynamics: Blood samples are collected to measure peripheral lymphocyte counts via flow cytometry or differential counts.[1]
-
Histopathology: Spinal cords are harvested for histological analysis to assess the degree of immune cell infiltration and demyelination.
-
Conclusion
Head-to-head preclinical data demonstrates that the selective S1P1/5 modulator, ozanimod, exhibits comparable efficacy to the non-selective modulator, fingolimod, in ameliorating clinical signs of EAE.[1] While both compounds effectively reduce peripheral lymphocytes, fingolimod appears to induce a more profound lymphopenia at the tested efficacious doses.[1] The key differentiator for ozanimod lies in its targeted mechanism, which is designed to provide a more favorable safety profile by avoiding modulation of S1P receptors linked to off-target effects.[4] These preclinical findings provide a strong rationale for the clinical development of selective S1P modulators, suggesting that high efficacy can be maintained while potentially improving safety.
References
- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 3. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuro-sens.com [neuro-sens.com]
Validating S1PR1 Modulator Target Engagement In Vivo: A Comparative Guide to PET Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Positron Emission Tomography (PET) imaging for the in vivo validation of Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator target engagement. Supporting experimental data and detailed methodologies are presented to aid in the selection of appropriate tools for preclinical and clinical research.
The development of S1PR1 modulators for autoimmune diseases, such as multiple sclerosis, necessitates robust methods to confirm target engagement in living organisms. PET imaging has emerged as a powerful, non-invasive technique to quantify S1PR1 expression and occupancy by therapeutic candidates. This guide compares available PET radiotracers and outlines the experimental workflow for their application.
S1PR1 Signaling Pathway
The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), or S1PR1 modulators to the S1PR1, a G-protein coupled receptor, initiates a cascade of intracellular signaling events.[1] This pathway is crucial for regulating immune cell trafficking, particularly the egress of lymphocytes from lymph nodes.[2] S1PR1 modulators functionally antagonize this process, leading to lymphocyte sequestration and a reduction in inflammatory responses.
References
A Head-to-Head Comparison of First and Second-Generation S1PR1 Modulators
For Researchers, Scientists, and Drug Development Professionals
The modulation of the sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a cornerstone in the therapeutic landscape of autoimmune diseases, most notably multiple sclerosis (MS). The evolution from first to second-generation S1PR1 modulators has been driven by the pursuit of enhanced safety and selectivity. This guide provides an objective, data-driven comparison of these two classes of drugs, offering insights into their distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Generations
First-generation S1PR1 modulators, exemplified by fingolimod, exhibit a broad spectrum of activity, targeting not only S1PR1 but also S1PR3, S1PR4, and S1PR5.[1][2] This lack of selectivity is associated with off-target effects, particularly cardiovascular and pulmonary adverse events.[3][4] In contrast, second-generation modulators, such as siponimod, ozanimod, and ponesimod, were engineered for greater selectivity, primarily targeting S1PR1 and, in some cases, S1PR5.[5][6][7] This refined targeting aims to mitigate the risks associated with the broader activity of their predecessors, theoretically improving their safety profiles.[5][8]
The primary mechanism of action for both generations involves functional antagonism of S1PR1 on lymphocytes.[9][10] By binding to the receptor, these modulators induce its internalization, effectively trapping lymphocytes within the lymph nodes and preventing their migration into the central nervous system (CNS) where they would otherwise contribute to inflammation and demyelination.[9][10]
Comparative Performance: Efficacy and Safety
While direct head-to-head clinical trials comparing all first and second-generation modulators are limited, existing data from pivotal trials allow for a comparative assessment of their efficacy and safety.[9][11][12] Generally, the efficacy of second-generation modulators is considered comparable to the first generation in terms of reducing annualized relapse rates and MRI lesion activity in MS.[9][11] However, the key differentiator lies in their safety and tolerability.
Second-generation agents are associated with a reduced risk of cardiac side effects, such as bradycardia, which is a notable concern with fingolimod due to its action on S1PR3 in cardiac tissue.[4][11] Furthermore, the shorter half-lives of many second-generation modulators allow for a faster recovery of lymphocyte counts upon discontinuation, a critical factor in managing infections or planning for pregnancy.[11][13]
Quantitative Data Summary
The following tables summarize key quantitative data for representative first and second-generation S1PR1 modulators.
Table 1: Receptor Selectivity Profile (Ki/IC50, nM)
| Modulator | Generation | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| Fingolimod | First | High Affinity | No Activity | High Affinity | High Affinity | High Affinity |
| Siponimod | Second | High Affinity | - | - | - | High Affinity |
| Ozanimod | Second | High Affinity (>10,000-fold selective over S1PR2-4) | - | - | - | High Affinity (27-fold less than S1PR1) |
| Ponesimod | Second | High Affinity | - | - | - | - |
Note: Specific numerical values for Ki/IC50 can vary between studies. This table represents the general selectivity profile.[2][14]
Table 2: Pharmacokinetic Properties
| Modulator | Generation | Elimination Half-life | Time to Lymphocyte Recovery | Active Metabolites |
| Fingolimod | First | 6-9 days | 1-2 months | Yes |
| Siponimod | Second | ~30 hours | 1-10 days | No |
| Ozanimod | Second | ~21 hours (parent), 10-16 days (metabolites) | ~1 month | Yes |
| Ponesimod | Second | ~33 hours | 1-2 weeks | No |
Data compiled from multiple sources.[9][11][15]
Table 3: Key Safety and Tolerability Findings
| Adverse Event | First-Generation (Fingolimod) | Second-Generation (Siponimod, Ozanimod, Ponesimod) |
| First-Dose Bradycardia | Requires first-dose monitoring (typically 6 hours) | Milder effects, often managed with dose titration, reduced monitoring requirements for some |
| Lymphopenia | Nadir ~500 cells/μL | Nadir ~560-760 cells/μL |
| Macular Edema | Increased risk | Lower reported incidence |
| Infections | Increased risk of serious infections | Risk of serious infections present, but faster lymphocyte recovery may aid management |
This table provides a general comparison; specific incidences vary by drug and study.[1][3][11]
Signaling Pathways and Experimental Workflows
To understand the function and evaluation of S1PR1 modulators, it is essential to visualize the underlying biological processes and experimental procedures.
S1PR1 Signaling Pathway
Activation of S1PR1 by its endogenous ligand, sphingosine-1-phosphate (S1P), or by S1PR1 modulators, initiates a cascade of intracellular signaling events. This G-protein coupled receptor primarily signals through the Gαi pathway, leading to the activation of downstream effectors such as Ras-Erk and PI3K, and inhibition of adenylyl cyclase.[16][17] These pathways are crucial for regulating cell migration, survival, and proliferation.[16]
Caption: S1PR1 signaling cascade upon ligand binding.
Experimental Workflow: Receptor Binding Assay
A fundamental experiment to characterize S1PR1 modulators is the competitive radioligand binding assay. This assay determines the affinity of a test compound for the S1PR1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive S1PR1 receptor binding assay.
Detailed Experimental Protocols
S1PR1 Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the S1PR1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human S1PR1.
-
Radiolabeled S1P (e.g., [³²P]S1P).[18]
-
Test compound.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[18]
-
96-well glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions in Assay Buffer to achieve a range of final concentrations.[18]
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of diluted test compound or vehicle control.
-
50 µL of S1PR1-expressing cell membranes (1-2 µg of protein per well) diluted in Assay Buffer.[18]
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes.[18]
-
Radioligand Addition: Add 50 µL of [³²P]S1P diluted in Assay Buffer to each well to a final concentration of 0.1-0.2 nM.[18]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for competitive binding to reach equilibrium.[18]
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a 96-well glass fiber filter plate pre-soaked in Assay Buffer. This separates the membrane-bound radioligand from the unbound radioligand.[18]
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
S1PR1 Functional Assay (cAMP Inhibition)
Objective: To measure the functional activity of a test compound as an agonist or antagonist at the S1PR1 receptor by quantifying its effect on cAMP levels.
Materials:
-
A cell line co-expressing human S1PR1 and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
Assay Buffer (e.g., Ham's F12 with 0.1% fatty acid-free BSA).[17]
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight to allow for attachment.[19]
-
Compound Addition: Replace the culture medium with Assay Buffer. Add serial dilutions of the test compound to the wells. For antagonist testing, pre-incubate with the test compound before adding an S1PR1 agonist.
-
Cell Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels. For agonist testing, the test compound is added simultaneously or just before forskolin. For antagonist testing, a known S1PR1 agonist is added after the pre-incubation with the test compound.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Detection: Measure the cAMP concentration in each well using a plate reader.
-
Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, the IC50 value can be determined by measuring the inhibition of the agonist-induced response.
Conclusion
The transition from first to second-generation S1PR1 modulators represents a significant advancement in the targeted therapy of autoimmune diseases. The enhanced selectivity of the newer agents offers an improved safety and tolerability profile while maintaining comparable efficacy.[5][13] This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers and drug development professionals in the ongoing effort to refine and optimize S1P receptor-targeted therapies. The continued exploration of the nuanced roles of different S1P receptor subtypes will undoubtedly pave the way for even more sophisticated and safer therapeutic interventions in the future.
References
- 1. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Benefit–Risk Profile of Sphingosine-1-Phosphate Receptor Modulators in Relapsing and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 6. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sphingosine 1-Phosphate Receptor Modulators for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 11. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 16. S1PR1 - Wikipedia [en.wikipedia.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
structure-activity relationship (SAR) studies of novel S1PR1 modulators
A Comparative Guide to the Structure-Activity Relationship (SAR) of Novel S1PR1 Modulators
The sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1] Modulation of S1PR1, particularly through agonism, leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system and other tissues, thereby mitigating inflammation.[2][3] The pioneering oral drug, fingolimod (FTY720), a non-selective S1P receptor modulator, validated this therapeutic approach.[1][4] However, its lack of selectivity, particularly its activity at S1PR3, is associated with adverse cardiovascular effects such as transient bradycardia.[5] This has driven extensive research into the development of novel, selective S1PR1 modulators with improved safety profiles. This guide provides a comparative analysis of the structure-activity relationships of several classes of novel S1PR1 modulators, presenting key data in a structured format and outlining relevant experimental methodologies.
Comparative SAR of S1PR1 Modulators
The development of second-generation S1PR1 modulators has focused on optimizing potency, selectivity, and pharmacokinetic properties. Key chemical scaffolds that have been explored include ethanolamine, isoxazole, and iminothiazolidinone derivatives.[6][7][8]
Ethanolamine-Based Modulators
This class of compounds often features a polar head group that mimics the natural ligand, sphingosine-1-phosphate, a terminal carboxylic acid, and a lipophilic tail. The SAR studies on these analogs have revealed several key insights:
-
Head Group: The ethanolamine motif is crucial for interaction with the receptor. Modifications to this group can significantly impact potency.
-
Linker: The nature and length of the linker between the polar head and the lipophilic tail influence both potency and selectivity.
-
Lipophilic Tail: The aromatic tail plays a significant role in binding affinity and selectivity. Substitutions on the phenyl ring can be systematically varied to optimize these parameters. For instance, the introduction of specific substituents can enhance selectivity for S1PR1 over S1PR3.[6]
Isoxazole-Based Modulators
Isoxazole-containing compounds represent another important class of S1PR1 modulators. SAR studies have highlighted the following:
-
Isoxazole Core: This heterocyclic ring serves as a key structural element, with its orientation and substitution pattern being critical for activity.
-
Aromatic Substituents: Similar to the ethanolamine series, modifications to the aromatic rings attached to the isoxazole core are pivotal for achieving high potency and selectivity.[3][7]
Recently Approved and Investigational S1PR1 Modulators
Several selective S1PR1 modulators have been approved for clinical use or are in late-stage development. These include Siponimod, Ozanimod, and Ponesimod.[9] Their development has been guided by extensive SAR studies to achieve desirable pharmacological profiles.
-
Siponimod (BAF312): A selective modulator of S1PR1 and S1PR5.[9]
-
Ozanimod (RPC1063): Also selective for S1PR1 and S1PR5.[9][10]
-
Ponesimod (ACT-128800): A highly selective S1PR1 modulator.[8][11]
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo data for representative S1PR1 modulators, allowing for a direct comparison of their potency, selectivity, and efficacy.
Table 1: In Vitro Activity of S1PR1 Modulators
| Compound | Chemical Class | S1PR1 EC50 (nM) | S1PR3 EC50 (nM) | S1PR1/S1PR3 Selectivity | Reference |
| Fingolimod-P | Sphingosine analog | 0.3 | 0.5 | ~1.7 | [5] |
| Siponimod | Iminothiazolidinone | 0.39 | >10000 | >25000 | [9] |
| Ozanimod | Oxadiazole | 0.44 | >10000 | >22000 | [10] |
| Ponesimod | Iminothiazolidinone | 0.4 | 10 | 25 | [8][11] |
| Compound 19a | Ethanolamine | 0.08 | >1000 | >12500 | [6] |
| Isoxazole 6d | Isoxazole | 0.05 | 50 | 1000 | [7] |
Table 2: In Vivo Efficacy of S1PR1 Modulators in Rodent Models
| Compound | Animal Model | Dose (mg/kg) | Effect | Reference |
| Fingolimod | Rat | 1 | >80% reduction in circulating lymphocytes at 24h | [5] |
| Siponimod | Rat | 10 | Significant reduction in circulating lymphocytes | [9] |
| Ponesimod | Rat | 10 | Significant reduction in circulating lymphocytes | [11] |
| Compound 19a | Rat | 0.3 | >70% reduction in circulating lymphocytes at 24h | [6] |
| Isoxazole 6d | Mouse EAE | 1 | Significant reduction in clinical score | [3][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR data. Below are outlines for key experiments.
S1P Receptor Functional Assay (GTPγS Binding Assay)
This assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.
-
Membrane Preparation: Membranes from cells overexpressing the specific S1P receptor subtype (e.g., S1PR1 or S1PR3) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: Membranes are incubated with varying concentrations of the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filtermat to separate bound from free [35S]GTPγS.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The EC50 values are determined by non-linear regression analysis of the concentration-response curves.
In Vivo Lymphocyte Reduction Assay
This assay assesses the in vivo efficacy of S1PR1 modulators by measuring their ability to reduce circulating lymphocytes.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or via another relevant route at various doses.
-
Blood Sampling: Blood samples are collected at different time points (e.g., 4, 24, 48 hours) post-dosing.
-
Lymphocyte Counting: Total lymphocyte counts are determined using an automated hematology analyzer.
-
Data Analysis: The percentage reduction in lymphocyte count compared to vehicle-treated control animals is calculated for each dose and time point.
Visualizations
S1PR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by S1PR1 agonism, leading to lymphocyte sequestration.
Caption: S1PR1 signaling cascade upon agonist binding.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for the structure-activity relationship studies of novel S1PR1 modulators.
References
- 1. Modulators of the Sphingosine 1-phosphate receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 11. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S1PR1 Functional Antagonists and Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key classes of Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators: functional antagonists and allosteric modulators. Understanding the distinct mechanisms and downstream consequences of these modulators is critical for the rational design and development of novel therapeutics targeting the S1P/S1PR1 signaling axis, which plays a pivotal role in immune cell trafficking, endothelial barrier function, and neuroinflammation.
Introduction: The S1PR1 Signaling Axis
Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR1 is predominantly coupled to the Gi/o family of G proteins. Upon binding of the endogenous ligand S1P, S1PR1 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of the PI3K-Akt and Ras-MAPK pathways, and Rac-dependent cell migration. This signaling is crucial for lymphocyte egress from lymphoid organs, endothelial cell barrier integrity, and neuronal protection.[1][2]
Dysregulation of the S1P/S1PR1 pathway is implicated in various autoimmune diseases, such as multiple sclerosis. Consequently, modulating S1PR1 activity has emerged as a successful therapeutic strategy.
Mechanisms of Action: Functional Antagonists vs. Allosteric Modulators
S1PR1 Functional Antagonists
Functional antagonists of S1PR1 are compounds that initially act as agonists, activating the receptor, but subsequently lead to a sustained loss of receptor function. This paradoxical effect is primarily achieved through the profound and prolonged internalization and degradation of the S1PR1 receptor.[1][3] By depleting the cell surface of functional S1PR1, these compounds effectively block the receptor's ability to respond to the endogenous S1P gradient, thereby preventing lymphocyte egress from lymph nodes.[1]
Prominent examples of S1PR1 functional antagonists include Fingolimod (FTY720), Siponimod, Ozanimod, and Ponesimod, all of which are approved for the treatment of relapsing forms of multiple sclerosis.[4] These molecules are orthosteric ligands, meaning they bind to the same site as the endogenous ligand S1P.[5][6][7]
S1PR1 Allosteric Modulators
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric S1P binding site.[4] This binding event induces a conformational change in the receptor that can modulate the binding affinity and/or efficacy of the endogenous ligand. Allosteric modulators can be classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the effect of the endogenous ligand.
-
Negative Allosteric Modulators (NAMs): Inhibit the effect of the endogenous ligand.
-
Neutral Allosteric Ligands: Bind to the allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators.
A key advantage of allosteric modulators is their potential for greater receptor subtype selectivity, as allosteric sites are often less conserved across receptor families than orthosteric sites.[4] While the existence of allosteric binding sites on S1PR1 has been computationally predicted, experimentally validated allosteric modulators for S1PR1 with comprehensive public data are currently limited.[4] However, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), is closely related to allosteric modulation and provides a framework for understanding differential receptor signaling.
Comparative Analysis of Signaling and Cellular Responses
The functional consequences of S1PR1 modulation can be assessed through a battery of in vitro assays that measure distinct steps in the receptor signaling cascade.
G Protein Activation (GTPγS Binding Assay)
This assay measures the initial step of receptor activation: the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. Functional antagonists, being initial agonists, will stimulate GTPγS binding. The potency (EC50) and efficacy (Emax) of this stimulation can be quantified. An allosteric modulator's effect would be observed as a change in the S1P-induced GTPγS binding.
β-Arrestin Recruitment
Upon activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. The recruitment of β-arrestin can be monitored using various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme complementation assays.
Functional antagonists like Fingolimod are known to be potent inducers of β-arrestin recruitment, which is mechanistically linked to their ability to cause profound receptor internalization.[8] Biased allosteric modulators could, in principle, selectively promote or inhibit β-arrestin recruitment relative to G protein activation.
Receptor Internalization
Receptor internalization is a key mechanism for the action of functional antagonists. This process can be visualized and quantified using techniques like confocal microscopy or flow cytometry with fluorescently tagged receptors. The rate and extent of internalization are critical parameters for characterizing functional antagonists.
Quantitative Data Comparison
The following table summarizes hypothetical comparative data for a typical S1PR1 functional antagonist and a hypothetical S1PR1 allosteric modulator. It is important to note that comprehensive experimental data for a confirmed S1PR1 allosteric modulator is not widely available in the public domain. The data for the allosteric modulator is illustrative of the expected pharmacological profile.
| Parameter | S1PR1 Functional Antagonist (e.g., Fingolimod-P) | S1PR1 Negative Allosteric Modulator (Hypothetical) | S1PR1 Positive Allosteric Modulator (Hypothetical) |
| Binding Site | Orthosteric | Allosteric | Allosteric |
| GTPγS Binding (EC50) | Potent agonist activity (e.g., low nM) | No intrinsic activity; shifts S1P potency to the right (higher EC50) | No intrinsic activity; shifts S1P potency to the left (lower EC50) |
| β-Arrestin Recruitment (EC50) | Potent agonist activity (e.g., low nM) | May or may not have intrinsic activity; can modulate S1P-induced recruitment | May or may not have intrinsic activity; can modulate S1P-induced recruitment |
| Receptor Internalization | Induces profound and sustained internalization | May have minimal effect on its own; can attenuate S1P-induced internalization | May have minimal effect on its own; can potentiate S1P-induced internalization |
A real-world example of differential signaling is provided by the comparison of the S1PR1 modulators ponesimod and a β-arrestin-biased modulator, D3-2.
| Compound | Gαi Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | In Vivo Lymphopenia |
| Ponesimod | 1.1 | 1.5 | Yes |
| D3-2 | 167 | 0.9 | No |
| Data adapted from Piali et al., J Pharmacol Exp Ther, 2018.[9] |
This data demonstrates that potent β-arrestin recruitment alone is not sufficient to induce lymphopenia, highlighting the importance of balanced Gαi signaling for the functional antagonist effect.
Experimental Protocols
GTPγS Binding Assay
Objective: To measure the activation of Gαi protein coupled to S1PR1.
Principle: In the presence of an agonist, the Gα subunit releases GDP and binds GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
Materials:
-
Cell membranes expressing S1PR1
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Test compounds (functional antagonist or allosteric modulator with/without S1P)
-
Scintillation counter
Procedure:
-
Prepare membrane suspensions in assay buffer.
-
In a 96-well plate, add assay buffer, GDP, and the test compounds.
-
Add the membrane suspension to each well and incubate for a pre-determined time at room temperature to allow compound binding.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data is analyzed by plotting the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (Enzyme Complementation-Based)
Objective: To quantify the recruitment of β-arrestin to S1PR1 upon ligand binding.
Principle: S1PR1 is tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin is tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon agonist-induced recruitment, the fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a luminescent or fluorescent signal.
Materials:
-
Cells stably co-expressing tagged S1PR1 and β-arrestin
-
Cell culture medium
-
Test compounds
-
Substrate solution
-
Luminometer or fluorometer
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Remove the culture medium and replace it with assay buffer containing the test compounds.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the substrate solution to each well.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Data is analyzed by plotting the signal against the log concentration of the agonist to determine EC50 and Emax values.
Receptor Internalization Assay (Confocal Microscopy)
Objective: To visualize and quantify the internalization of S1PR1.
Principle: S1PR1 is tagged with a fluorescent protein (e.g., GFP). Upon agonist stimulation, the receptor moves from the plasma membrane to intracellular compartments (endosomes), which can be visualized by confocal microscopy and quantified by image analysis.
Materials:
-
Cells stably expressing fluorescently tagged S1PR1
-
Cell culture medium
-
Test compounds
-
Confocal microscope
-
Image analysis software
Procedure:
-
Seed the cells on glass-bottom dishes or plates suitable for microscopy.
-
Starve the cells in serum-free medium for a few hours to ensure receptor expression on the cell surface.
-
Treat the cells with the test compounds for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fix the cells with paraformaldehyde.
-
Acquire images of the cells using a confocal microscope.
-
Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular vesicles using image analysis software.
Visualizations
Signaling Pathways
Caption: S1PR1 signaling pathways and points of modulation.
Experimental Workflow: Comparing Modulators
Caption: Workflow for comparing S1PR1 modulators.
Conclusion
The distinction between S1PR1 functional antagonists and allosteric modulators lies in their binding sites and the ultimate functional consequences of receptor engagement. Functional antagonists, through their initial agonism and subsequent profound receptor internalization, effectively shut down S1PR1 signaling. Allosteric modulators offer a more nuanced approach, fine-tuning the receptor's response to the endogenous ligand, which may provide advantages in terms of selectivity and safety. The experimental methodologies and data presented in this guide provide a framework for researchers to characterize and differentiate these important classes of S1PR1 modulators, ultimately aiding in the development of next-generation therapeutics for autoimmune and inflammatory diseases.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Docking Studies of Fingolimod and S1P1 Agonists [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Pharmacokinetics of S1PR1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic profiles of several key Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulators. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds across different preclinical species and humans is crucial for the successful translation of new chemical entities from the laboratory to the clinic. The data presented herein is intended to aid researchers in selecting appropriate animal models and in predicting human pharmacokinetic parameters.
S1PR1 Signaling Pathway
S1PR1 is a G-protein-coupled receptor that plays a critical role in lymphocyte trafficking. The binding of its natural ligand, sphingosine-1-phosphate (S1P), to S1PR1 on lymphocytes is essential for their egress from secondary lymphoid organs into the bloodstream and lymph. S1PR1 modulators act as functional antagonists; they initially activate the receptor, leading to its internalization and degradation. This process renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and reducing the number of circulating lymphocytes.
Figure 1: Simplified S1PR1 Signaling Pathway and Modulator Action.
Cross-Species Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several S1PR1 modulators across various species. It is important to note that parameters can vary based on the dose, formulation, and specific study conditions. This table provides a representative overview to facilitate comparison.
| Compound | Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Ponesimod | Human | 20 mg (single) | Oral | 2.0 - 4.0 | - | - | 21.7 - 33.4[1] |
| 10-15 mg (single) | Oral | - | - | - | ~33[2] | ||
| Rat | - | - | - | - | - | ~48 (for lymphocyte recovery)[3] | |
| Dog | - | - | - | - | - | - | |
| Fingolimod | Human | 5 mg (single) | Oral | ~12-24 | - | - | 144 - 216[4] |
| Rat | - | IV/Oral | - | - | - | - | |
| Dog | 0.1 (single) | Oral | - | - | - | - | |
| Mouse | - | - | - | - | - | - | |
| Siponimod | Human | 2 mg (multiple) | Oral | ~4 | 28.6 | 546 | ~30[5][6] |
| Rat | 3 (oral) | Oral | - | - | Brain/Blood Ratio ~6-7 | - | |
| Mouse | - | - | - | - | Brain/Blood Ratio ~6-7 | - | |
| Monkey | - | - | - | - | - | - | |
| Ozanimod | Human | 1 mg (single) | Oral | ~8 | - | - | ~20-22 |
| (Metabolite CC112273) | Human | - | Oral | ~10 | - | - | |
| Rat | 30 (multiple) | Oral | - | - | 13300-22900 | - | |
| Mouse | 8 (multiple) | Oral | - | - | 13.8-23.6 | - | |
| Dog | - | - | - | - | - | - | |
| BMS-986166 | Human | 1.5 mg (multiple) | Oral | 9.0 - 15.0 | - | - | 276 - 321[7] |
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated through standardized in vivo studies. Below is a generalized workflow for a preclinical oral pharmacokinetic study.
General Protocol for Oral Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Health Status: Healthy, specific-pathogen-free animals.
-
Housing: Housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water unless fasting is required for the study.
2. Dosing:
-
Formulation: The S1PR1 modulator is formulated in a suitable vehicle (e.g., a solution or suspension in water with excipients like Tween 80 or carboxymethylcellulose).
-
Administration: A single dose is administered via oral gavage using a suitable gauge gavage needle. The volume is typically kept to a maximum of 10-20 mL/kg.
-
Dose Groups: Multiple dose groups are often included to assess dose proportionality. A vehicle control group is also included.
3. Sample Collection:
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Time Points: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to capture the absorption, distribution, and elimination phases.
-
Method: Blood is typically collected via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
4. Bioanalysis:
-
Method: Plasma concentrations of the parent drug and any major active metabolites are quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and stability.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: Key parameters calculated include Tmax, Cmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vz/F).
Figure 2: Generalized Experimental Workflow for an Oral Pharmacokinetic Study.
Discussion of Cross-Species Differences
Significant variability in pharmacokinetic parameters is observed across species for S1PR1 modulators. These differences can be attributed to variations in drug metabolism, plasma protein binding, and body size.
-
Half-life (t1/2): Generally, the half-life of these compounds is considerably shorter in rodents compared to dogs, monkeys, and humans. For instance, the lymphocyte recovery time for ponesimod in rats is about 48 hours, suggesting a shorter effective half-life than the ~33 hours observed in humans.[2][3] Fingolimod exhibits a very long half-life in humans (6-9 days), which is a key consideration in its clinical use.[4]
-
Metabolism: The metabolism of S1PR1 modulators can be species-dependent. For example, siponimod is primarily metabolized by CYP2C9 in humans, and genetic polymorphisms in this enzyme can significantly alter its pharmacokinetics.[8] The metabolic profile in preclinical species may not always fully reflect the human situation, which can impact the prediction of human clearance.
-
Bioavailability: Oral bioavailability can also differ between species. A derivative of fingolimod, OSU-2S, showed oral bioavailability of 16-69% in mice, 24-35% in rats, and 27.5% in dogs, highlighting the variability that can exist.[9]
Conclusion
The cross-species comparison of S1PR1 modulator pharmacokinetics reveals important differences that must be considered during drug development. Rodents typically exhibit faster clearance and shorter half-lives compared to higher species. While preclinical models are invaluable for initial screening and mechanistic studies, careful allometric scaling and consideration of species-specific metabolic pathways are essential for accurately predicting human pharmacokinetics. The data and protocols provided in this guide serve as a foundational resource for researchers working to advance novel S1PR1 modulators.
References
- 1. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tga.gov.au [tga.gov.au]
- 9. Pharmacokinetics and Tolerability of the Novel Non-immunosuppressive Fingolimod Derivative, OSU-2S, in Dogs and Comparisons with Data in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Data on Gene Expression Changes After S1PR1 Modulator Treatment: A Comparison Guide
Introduction to S1PR1 and RNA-Seq Validation
Sphingosine-1-phosphate receptor 1 (S1PR1) is a G-protein coupled receptor that plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1][2] Modulators targeting S1PR1 are a key area of drug development, particularly for autoimmune diseases like multiple sclerosis.[1][3]
RNA-seq is a powerful technology for obtaining a global snapshot of the transcriptome. However, due to the complexity of the workflow and data analysis, it is standard practice to validate key differentially expressed genes (DEGs) using orthogonal methods.[4][5] This guide compares three gold-standard validation techniques: quantitative real-time PCR (qRT-PCR) for mRNA-level validation, and Western blotting and ELISA for protein-level validation.
Hypothetical RNA-Seq and Validation Data Summary
The following table summarizes hypothetical data from an experiment where human endothelial cells were treated with "S1PR1 Modulator 1" for 24 hours. RNA-seq was performed, and key DEGs were selected for validation via qRT-PCR, Western Blot, and ELISA. The selected genes (ICAM1, VCAM1, and SERPINE1) are known to be involved in inflammatory responses and cell adhesion, which can be influenced by S1PR1 signaling.[6]
| Gene Symbol | RNA-Seq (log2 Fold Change) | RNA-Seq (p-adj) | qRT-PCR (Relative Fold Change) | Western Blot (Relative Protein Level) | ELISA (Secreted Protein, ng/mL) |
| ICAM1 | 2.58 | 0.001 | 2.45 ± 0.21 | 2.1 ± 0.3 | N/A |
| VCAM1 | 2.15 | 0.005 | 2.05 ± 0.18 | 1.8 ± 0.25 | N/A |
| SERPINE1 | -1.50 | 0.012 | -1.55 ± 0.15 | -1.6 ± 0.2 | 15.2 ± 2.1 (vs. 32.5 ± 3.5 Control) |
| ACTB | 0.05 | 0.950 | 1.01 ± 0.08 | 1.0 ± 0.1 | N/A |
-
ACTB (β-actin) is included as a common housekeeping gene, showing stable expression.
-
N/A : Not Applicable. ICAM1 and VCAM1 are primarily membrane-bound proteins not typically measured by ELISA in culture supernatant. SERPINE1 is a secreted protein.
Signaling Pathways and Experimental Overviews
To contextualize the experimental data, the following diagrams illustrate the S1PR1 signaling pathway, the general workflow for RNA-seq validation, and the logical framework underpinning this process.
Caption: Simplified S1PR1 signaling pathway leading to changes in target gene expression.
Caption: Experimental workflow from cell treatment to RNA-seq and subsequent validation.
Caption: Logical relationship between discovery (RNA-seq) and validation phases.
Experimental Protocols
Detailed protocols for the three primary validation techniques are provided below.
Quantitative Real-Time PCR (qRT-PCR) Protocol
This method validates RNA-seq data by measuring the relative abundance of specific mRNA transcripts.[7][8]
A. Materials:
-
RNA isolated from control and treated cells (same batch as RNA-seq if possible, or a new biological replicate).
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase).[9]
-
qPCR master mix (e.g., SYBR Green or EvaGreen).[9]
-
Nuclease-free water.
-
Validated primers for target genes (ICAM1, VCAM1, SERPINE1) and a housekeeping gene (ACTB).
B. Procedure:
-
DNase Treatment & cDNA Synthesis (Two-Step RT-qPCR):
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers according to the manufacturer's protocol.[9]
-
Dilute the resulting cDNA 1:10 in nuclease-free water for use in qPCR.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing qPCR mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.
-
Dispense the master mix into a 96-well qPCR plate.
-
Add 2-5 µL of diluted cDNA to the appropriate wells. Run each sample in triplicate.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with a program similar to the following:
-
Initial denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[9]
-
-
-
Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) for each well.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the difference between the sample ΔCt and the control ΔCt (ΔΔCt = ΔCt_sample - ΔCt_control).
-
Calculate the fold change as 2^(-ΔΔCt).
-
Western Blotting Protocol
This technique validates gene expression changes at the protein level by separating proteins by size and detecting specific proteins with antibodies.[10][11]
A. Materials:
-
Cell pellets from control and treated cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-ICAM1, anti-VCAM1, anti-SERPINE1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
B. Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the resulting signal using a digital imager or X-ray film.
-
Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control (β-actin).
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a plate-based assay used for quantifying proteins, particularly useful for secreted proteins like SERPINE1.[12][13]
A. Materials:
-
Cell culture supernatant from control and treated cells.
-
ELISA kit specific for the target protein (e.g., Human SERPINE1 Sandwich ELISA Kit). These kits typically include a pre-coated 96-well plate, detection antibody, standards, and substrate.
-
Wash buffer.
-
Stop solution.
-
Microplate reader.
B. Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve by performing serial dilutions of the protein standard provided in the kit.
-
If necessary, dilute the cell culture supernatant samples to fall within the range of the standard curve.
-
-
Assay Procedure (Sandwich ELISA):
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at room temperature.[14] The plate is coated with a capture antibody specific for the target protein.
-
Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours.
-
Wash the plate again.
-
Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 45-60 minutes.
-
Wash the plate a final time.
-
-
Detection and Analysis:
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, allowing a color to develop.[13]
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to calculate the concentration of the target protein in the samples.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation and Function of S1P Receptors | The Hla Lab [labs.childrenshospital.org]
- 3. The impact of sphingosine-1-phosphate receptor modulators on COVID-19 and SARS-CoV-2 vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. researchgate.net [researchgate.net]
- 7. biostate.ai [biostate.ai]
- 8. 2.9. Validation of RNA-seq results with RT-qPCR [bio-protocol.org]
- 9. mcgill.ca [mcgill.ca]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. ELISA Protocol [protocols.io]
- 13. Protein assay ELISA [qiagen.com]
- 14. ELISA Protocols [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
